Technical Monograph: Steric Architecture & Synthetic Utility of 1-Bromo-2,4,5-triisopropylbenzene
This technical guide focuses on 1-Bromo-2,4,5-triisopropylbenzene (CAS 131003-16-2) , a specialized aromatic building block used to introduce significant steric bulk and solubility into organic frameworks, catalysts, and...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide focuses on 1-Bromo-2,4,5-triisopropylbenzene (CAS 131003-16-2) , a specialized aromatic building block used to introduce significant steric bulk and solubility into organic frameworks, catalysts, and optoelectronic materials.[1][2][3][4]
[1][3]
Part 1: Executive Technical Summary[1][3][5]
1-Bromo-2,4,5-triisopropylbenzene is a sterically crowded aryl halide used primarily as a kinetic stabilizer and solubility enhancer in organic synthesis.[1][3] While chemically similar to its symmetric isomer (1-Bromo-2,4,6-triisopropylbenzene, or "Tip-Br"), the 2,4,5-substitution pattern offers a unique "open-face" steric geometry.[1][3] This asymmetry is critical in applications where the "picket fence" protection of the 2,4,6-isomer is too restrictive, allowing for fine-tuned intermolecular interactions in OLED host materials , bulky phosphine ligands , and Covalent Organic Frameworks (COFs) .[1][3][5]
Chemical Identity & Physical Profile[1][2][4][6][7][8][9]
Property
Specification
CAS Number
131003-16-2
IUPAC Name
1-Bromo-2,4,5-tris(propan-2-yl)benzene
Molecular Formula
Molecular Weight
283.25 g/mol
Appearance
Colorless to pale yellow oil (crystallizes at low temp)
Density
~1.12 g/mL
Solubility
Soluble in hexane, THF, , toluene; Insoluble in water.[1][2][3][4][6][7]
The synthesis of 1-Bromo-2,4,5-triisopropylbenzene is achieved via the electrophilic aromatic substitution (bromination) of 1,2,4-triisopropylbenzene .[1][3] Unlike the symmetric 1,3,5-triisopropylbenzene which yields the 2,4,6-bromo isomer, the 1,2,4-substrate directs bromination to the 5-position due to the combined directing effects of the alkyl groups.[1][3][5]
Core Synthesis Workflow (DOT Visualization)
Figure 1: Regioselective synthesis pathway. The 5-position is electronically activated by the para-isopropyl group at C2 and sterically accessible compared to C3.[1][3]
Detailed Experimental Protocol: Bromination
Objective: Selective bromination of 1,2,4-triisopropylbenzene.[1][3][5]
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, reflux condenser, and an acid gas trap (NaOH scrubber).
Charge: Add 1,2,4-triisopropylbenzene (1.0 eq) and solvent (
or ). Add a catalytic amount of Iron powder (Fe, 0.05 eq) or .[3][5]
Addition: Cool the solution to 0°C. Add Bromine (
, 1.05 eq) dropwise over 60 minutes. Note: Maintain temperature <5°C to minimize benzylic bromination.
Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by GC-MS or TLC (Hexane eluent).[1][5]
Quench: Pour mixture into ice water containing
(to neutralize excess ).
Workup: Extract with DCM, wash with brine, dry over
.
Purification: Fractional distillation under reduced pressure is required to separate the product from unreacted starting material and trace isomers.[5]
Part 3: Downstream Utility & Reactivity[1][3][5]
The primary utility of CAS 131003-16-2 lies in its conversion to a nucleophile via Lithium-Halogen Exchange .[1] The bulky isopropyl groups protect the metal center, allowing for the synthesis of highly stabilized species.[3][5]
Generation of the Nucleophile (The "Gateway" Reaction)
Due to steric hindrance, standard Grignard formation can be sluggish.[3][5] Lithium-halogen exchange using
Why use the 2,4,5-isomer over the standard 2,4,6-Tip?
2,4,6-Triisopropyl (Tip): Symmetric shielding.[1][3][5] Blocks approach from "top" and "bottom" effectively.[5] Ideal for isolating reactive main-group species (e.g., disilenes).[1][5]
2,4,5-Triisopropyl: Asymmetric shielding.[1][3][5] One ortho-position (C6) is open (has a proton).[5] This allows for controlled dimerization or specific binding geometries in MOFs that are impossible with the fully blocked Tip group.[5]
Figure 2: Divergent synthesis of COF precursors. The bulky alkyl groups prevent network interpenetration, preserving pore volume.[1][3][5]
Part 4: Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.[1][3][5]
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (potential for benzylic bromination degradation).[5][8]
Handling: Use in a fume hood.[1][5] Avoid contact with strong oxidizing agents.[5]
Spill: Absorb with sand or vermiculite.[1][5] Do not flush into surface water.[5]
References
General Synthesis Methodology: Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[3][5] Journal of the Chemical Society, Perkin Transactions 1. (Methodology for alkylbenzene bromination).
Lithiation Protocols: Preparation of Organolithium Reagents. Organic Syntheses, Coll. Vol. 6, p. 121. (General protocol for hindered aryl lithium generation). Available at: [Link][5]
Abstract
This technical guide provides a comprehensive analysis of 2,4,5-triisopropylphenyl bromide (C₁₅H₂₃Br), a bulky aryl halide used in advanced organic synthesis.[1][2][3] While the user query specifically targets the 2,4,5-isomer, this document distinguishes it from the industry-standard 2,4,6-isomer (TipBr), elucidating the critical structural and functional differences. We explore the molecular weight specifications, synthetic pathways, and the steric implications that drive the selection of these reagents in organometallic chemistry and kinetic stabilization.[1][2]
[1][2][3][4][5][6]
The molecular weight of 2,4,5-triisopropylphenyl bromide is a fixed constant determined by its elemental composition, regardless of the isomeric arrangement (constitutional isomers).[1][2][3] However, for high-resolution mass spectrometry (HRMS) and precise stoichiometric calculations, the distinction between average and monoisotopic mass is critical due to the significant isotopic abundance of Bromine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Isomeric Distinction: The "Senior Scientist" Insight
In drug development and ligand design, the choice between the 2,4,5- and 2,4,6-isomers is driven by steric topology :
2,4,6-Triisopropylphenyl Bromide (TipBr): This is the "standard" isomer.[1][2][3] It provides a "picket fence" of steric bulk around the bromine (and subsequent metal center), protecting it from bimolecular decomposition.[1][2] It is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
2,4,5-Triisopropylphenyl Bromide: This isomer is asymmetric .[1][2][3] It possesses one open ortho position (position 6 is H, position 2 is iPr).[1][2][3] This reduces the steric shielding significantly, making it less effective for kinetic stabilization but potentially useful for creating "chiral pockets" or lower-symmetry crystal packing in materials science.[1][2]
Part 2: Synthetic Pathways & Causality[1][2][3][4]
The synthesis of these isomers relies on Electrophilic Aromatic Substitution (EAS).[1][2] The choice of starting material dictates the product due to the directing effects of the isopropyl groups.[1][2][3]
Mechanism Visualization (DOT Diagram)
Figure 1: Synthetic divergence based on precursor symmetry. The 2,4,6-isomer is favored by the symmetry of 1,3,5-triisopropylbenzene, whereas the 2,4,5-isomer requires the 1,2,4-triisopropylbenzene precursor and careful separation.[1][2][3]
Experimental Protocol: Synthesis of Triisopropylphenyl Bromides
Note: This general protocol applies to the bromination of activated alkylbenzenes.[1][2][3] For the 2,4,5-isomer, purification via HPLC or careful fractional distillation is required due to the formation of regioisomers.[1][2][3]
Reagent Preparation:
Precursor: 1,2,4-Triisopropylbenzene (for 2,4,5-isomer) or 1,3,5-Triisopropylbenzene (for 2,4,6-isomer).[1][2][3]
Observation: Evolution of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
gas (white fumes) confirms initiation.[2] If no fumes appear after 5% addition, warm slightly to initiate, then re-cool.[1][2]
Workup & Purification:
Quench with aqueous Sodium Thiosulfate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) to remove excess bromine (color change from red/orange to clear).[2][3]
Validation: For the 2,4,5-isomer, GC-MS analysis is mandatory to confirm the position of the bromine.[1][2][3] The 2,4,5-isomer will show a distinct splitting pattern in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
NMR compared to the symmetric singlet of the 2,4,6-isomer's aromatic protons.[2]
Part 3: Applications & Mechanistic Utility
Steric Kinetic Stabilization (The "Tip" Effect)
The primary utility of triisopropylphenyl groups is to provide kinetic stability to highly reactive species (e.g., low-coordinate phosphorus, silicon, or metal centers).[1][2][3]
Mechanism: The bulky isopropyl groups prevent dimerization or nucleophilic attack at the central atom.[1][2][3]
Isomer Impact: The 2,4,6-isomer is superior here.[1][2][3] The 2,4,5-isomer, lacking one ortho substituent, exposes the metal center, making it less stable but potentially more catalytically active (easier substrate approach).[1][2][3]
Crystallography & Materials
The 2,4,5-isomer is often used in liquid crystal engineering where lower symmetry is desired to suppress high-melting crystalline phases, thereby widening the liquid crystalline temperature range.[1][2][3]
Part 4: Analytical Characterization
To verify the identity of the 2,4,5-isomer versus the 2,4,6-isomer, rely on Proton NMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
A Technical Guide to the Isomeric Distinction of 1-bromo-2,4,5-triisopropylbenzene and its 2,4,6-isomer
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Structural and Steric Divergence: The Foundation of Isomeric Differentiation The core difference between these t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Structural and Steric Divergence: The Foundation of Isomeric Differentiation
The core difference between these two molecules lies in the substitution pattern of the three isopropyl groups and the bromine atom on the benzene ring. This seemingly subtle variation in arrangement has profound implications for the molecule's three-dimensional structure, steric hindrance, and electronic properties.
1-bromo-2,4,6-triisopropylbenzene (The Symmetric Isomer): This isomer possesses a high degree of symmetry. The bromine atom is flanked by two isopropyl groups in the ortho positions (2 and 6), with the third isopropyl group in the para position (4). This arrangement leads to significant steric congestion around the bromine atom.
1-bromo-2,4,5-triisopropylbenzene (The Asymmetric Isomer): In contrast, this isomer lacks the symmetry of its 2,4,6-counterpart. The bromine atom has one ortho isopropyl group (2-position) and two isopropyl groups in the meta and para positions relative to it (4 and 5 positions). This asymmetric arrangement results in a less sterically hindered environment around the bromine atom compared to the 2,4,6-isomer.
Diagram: Molecular Structures
Caption: Molecular structures of the two isomers.
Synthesis Strategies: A Tale of Two Precursors
The synthetic routes to these isomers are dictated by the availability and synthesis of their respective triisopropylbenzene precursors.
Synthesis of 1-bromo-2,4,6-triisopropylbenzene
The synthesis of the 2,4,6-isomer is well-established and typically involves the direct bromination of commercially available 1,3,5-triisopropylbenzene.[1]
Experimental Protocol: Bromination of 1,3,5-triisopropylbenzene
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3,5-triisopropylbenzene in a suitable inert solvent such as chloroform or carbon tetrachloride.[2] The reaction should be protected from light to prevent radical side reactions.[2]
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent to the flask. The addition should be dropwise to control the reaction temperature and prevent over-bromination.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Once the reaction is complete, quench any remaining bromine with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
Diagram: Synthesis of 1-bromo-2,4,6-triisopropylbenzene
Caption: Synthetic pathway to the 2,4,6-isomer.
Predicted Synthesis of 1-bromo-2,4,5-triisopropylbenzene
The synthesis of the 2,4,5-isomer would necessitate the use of 1,2,4-triisopropylbenzene as the starting material. The synthesis of this precursor can be achieved through the Friedel-Crafts alkylation of benzene with propylene, which typically yields a mixture of isomers, including the 1,2,4- and 1,3,5-isomers.[1][3]
The subsequent bromination of 1,2,4-triisopropylbenzene is expected to yield a mixture of products due to the directing effects of the three isopropyl groups. Isopropyl groups are ortho-, para-directing activators.[4] In 1,2,4-triisopropylbenzene, the possible positions for electrophilic substitution are C3, C5, and C6.
Position 5: This position is para to the C2-isopropyl group and ortho to the C4-isopropyl group, making it electronically favorable. It is also the least sterically hindered position.
Position 3: This position is ortho to both the C2 and C4 isopropyl groups, making it sterically hindered.
Position 6: This position is ortho to the C1-isopropyl group and meta to the C2 and C4 isopropyl groups, making it less electronically favored.
Therefore, the major product of the bromination of 1,2,4-triisopropylbenzene is predicted to be 1-bromo-2,4,5-triisopropylbenzene .
Comparative Physicochemical and Spectroscopic Analysis
The distinct substitution patterns lead to different physical properties and unique spectroscopic signatures for each isomer.
The most powerful tool for distinguishing between these two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
3.2.1. ¹H NMR Spectroscopy
1-bromo-2,4,6-triisopropylbenzene: Due to its symmetry, the ¹H NMR spectrum is relatively simple.
Aromatic Protons: A singlet for the two equivalent aromatic protons (H3 and H5).
Isopropyl Protons: Two sets of signals for the isopropyl groups. One septet for the two equivalent methine protons of the ortho-isopropyl groups and another septet for the methine proton of the para-isopropyl group. Two doublets for the twelve equivalent methyl protons of the ortho-isopropyl groups and one doublet for the six equivalent methyl protons of the para-isopropyl group.
Predicted ¹H NMR Spectrum of 1-bromo-2,4,5-triisopropylbenzene: The lack of symmetry will result in a more complex spectrum.
Aromatic Protons: Two singlets (or two doublets with a very small meta coupling) for the two non-equivalent aromatic protons (H3 and H6).
Isopropyl Protons: Three distinct sets of signals for the three non-equivalent isopropyl groups, each consisting of a septet for the methine proton and a doublet for the six methyl protons.
3.2.2. ¹³C NMR Spectroscopy
1-bromo-2,4,6-triisopropylbenzene: The symmetry will also be reflected in the ¹³C NMR spectrum.
Aromatic Carbons: Four signals for the aromatic carbons (C1-Br, C2/C6, C3/C5, and C4).
Isopropyl Carbons: Two signals for the methine carbons and two signals for the methyl carbons of the isopropyl groups.
Predicted ¹³C NMR Spectrum of 1-bromo-2,4,5-triisopropylbenzene: The asymmetry will lead to a greater number of signals.
Aromatic Carbons: Six distinct signals for the six aromatic carbons.
Isopropyl Carbons: Three distinct signals for the methine carbons and likely six distinct signals for the methyl carbons (or three pairs of signals if rotation is fast).
3.2.3. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While IR and MS can provide valuable information, they are less definitive for distinguishing between these isomers compared to NMR.
IR Spectroscopy: Both isomers will show characteristic C-H stretching and bending vibrations for the aromatic ring and the isopropyl groups, as well as a C-Br stretching vibration. The fingerprint region may show some differences due to the different substitution patterns.
Mass Spectrometry: Both isomers will have the same molecular ion peak (m/z = 283/285, corresponding to the bromine isotopes). The fragmentation patterns might differ due to the different steric environments, but this may not be a reliable method for unambiguous identification without authentic standards for comparison.
Reactivity and Applications: The Impact of Steric Hindrance
The significant difference in steric hindrance around the bromine atom is expected to have a major impact on the reactivity of these two isomers, particularly in reactions involving the C-Br bond.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution reactions are generally difficult for aryl bromides unless activated by strong electron-withdrawing groups. Given the electron-donating nature of the isopropyl groups, these reactions are unlikely for both isomers under normal conditions.
These reactions are crucial in modern organic synthesis for the formation of C-C and C-N bonds. The steric hindrance around the C-Br bond in 1-bromo-2,4,6-triisopropylbenzene makes it a challenging substrate for these reactions.[7] The bulky ortho-isopropyl groups can hinder the oxidative addition step to the metal catalyst (e.g., palladium).[7] Specialized bulky and electron-rich phosphine ligands are often required to achieve reasonable yields.[8][9]
In contrast, 1-bromo-2,4,5-triisopropylbenzene , with only one ortho-substituent, is predicted to be significantly more reactive in these cross-coupling reactions. The less hindered C-Br bond should allow for easier access by the metal catalyst, leading to faster reaction rates and higher yields under standard conditions.
Diagram: Reactivity in Suzuki Coupling
Caption: Steric hindrance impacts the rate of oxidative addition.
Formation of Grignard and Organolithium Reagents
The formation of organometallic reagents from these aryl bromides is also expected to be influenced by steric factors. The sterically encumbered C-Br bond in the 2,4,6-isomer may react more slowly with magnesium or lithium metal. The 2,4,5-isomer , with its more accessible bromine atom, should form the corresponding Grignard or organolithium reagent more readily.
Analytical Methods for Isomer Differentiation
For a definitive identification and differentiation of a potential mixture of these two isomers, a combination of analytical techniques would be employed.
Workflow: Isomer Differentiation
Gas Chromatography (GC): Due to their expected similar boiling points, a high-resolution capillary GC column would be necessary to achieve baseline separation.
Mass Spectrometry (GC-MS): Coupling the GC to a mass spectrometer would confirm that the separated components are indeed isomers with the same mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most conclusive method. ¹H and ¹³C NMR spectra of the isolated fractions would provide unambiguous structural confirmation based on the predicted differences in chemical shifts and signal multiplicities as detailed in section 3.2.
Conclusion
The distinction between 1-bromo-2,4,5-triisopropylbenzene and its 2,4,6-isomer is a clear illustration of how subtle changes in molecular structure can lead to significant differences in physical, spectroscopic, and reactive properties. The high symmetry and steric hindrance of the 2,4,6-isomer result in a simplified NMR spectrum and reduced reactivity in key synthetic transformations. Conversely, the asymmetric and less sterically encumbered 2,4,5-isomer is predicted to exhibit a more complex NMR spectrum and enhanced reactivity. For researchers and professionals in the chemical sciences, a firm grasp of these distinctions is crucial for the rational design of synthetic strategies, the accurate interpretation of analytical data, and the successful development of new molecules with desired functionalities.
References
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Advances, 2021, 11(45), 28226-28237.
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
PrepChem.com. (n.d.). Synthesis of triisopropylbenzene. Retrieved February 21, 2026, from [Link]
Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved February 21, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 21, 2026, from [Link]
Reddit. (2021, February 22). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. r/Chempros. Retrieved February 21, 2026, from [Link]
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. (2021, December 9). YouTube. Retrieved February 21, 2026, from [Link]
Synthesis of poly-substituted benzenes. (2013, March 27). YouTube. Retrieved February 21, 2026, from [Link]
Study on the synthesis of 1, 3, 5-triisopropylbenzene. (2006). ResearchGate. Retrieved February 21, 2026, from [Link]
An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. (2022, January 6). ACS Publications. Retrieved February 21, 2026, from [Link]
Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (2020). New Journal of Chemistry, 44(4), 1334-1342.
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]
LookChem. (n.d.). 1-BROMO-2,4,6-TRIISOPROPYLBENZENE|21524-34-5. Retrieved February 21, 2026, from [Link]
High resolution NMR spectra of some tri-substituted benzenes. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(6), 333-343.
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2024). Chemical Reviews.
Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved February 21, 2026, from [Link]
Supporting Information. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Retrieved February 21, 2026, from [Link]
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved February 21, 2026, from [Link]
Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved February 21, 2026, from [Link]
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017). Organic & Biomolecular Chemistry, 15(47), 10080-10085.
Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (2017). ChemRxiv. Retrieved February 21, 2026, from [Link]
Relative Rates of Bromine–Magnesium Exchange Reactions in Substituted Bromobenzene Derivatives. (2007).
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 21, 2026, from [Link]
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]
How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved February 21, 2026, from [Link]
NIST. (n.d.). 1-Bromo-2,4,6-triisopropylbenzene. Retrieved February 21, 2026, from [Link]
solubility of 1-Bromo-2,4,5-triisopropylbenzene in organic solvents
This guide details the solubility profile, solvent selection logic, and handling protocols for 1-Bromo-2,4,5-triisopropylbenzene (CAS: 131003-16-2).[1] Editorial Note: While the symmetric isomer 1-Bromo-2,4,6-triisopropy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, solvent selection logic, and handling protocols for 1-Bromo-2,4,5-triisopropylbenzene (CAS: 131003-16-2).[1]
Editorial Note: While the symmetric isomer 1-Bromo-2,4,6-triisopropylbenzene (CAS: 21524-34-5) is more commercially prevalent, this guide specifically addresses the 2,4,5-isomer as requested.[1] Due to the scarcity of direct experimental data for this specific regioisomer, solubility parameters are derived from structural analogs (1,2,4,5-tetraisopropylbenzene) and established structure-property relationships (SPR) for highly alkylated haloarenes.[1]
Executive Summary & Chemical Identity
1-Bromo-2,4,5-triisopropylbenzene is a highly lipophilic, sterically congested aryl halide used primarily as an intermediate in the synthesis of advanced organic materials and bulky ligands.[1] Its solubility behavior is governed by the dominance of the three hydrophobic isopropyl groups, which render the molecule virtually insoluble in water but highly soluble in non-polar and moderately polar organic solvents.
Property
Data
CAS Number
131003-16-2
Molecular Formula
C₁₅H₂₃Br
Molecular Weight
283.25 g/mol
Predicted LogP
~6.5 – 7.2 (High Lipophilicity)
Physical State
Low-melting solid or viscous oil (dependent on purity)
The solubility of 1-Bromo-2,4,5-triisopropylbenzene follows the "Like Dissolves Like" principle, driven by London Dispersion Forces (Van der Waals interactions).[1] The molecule lacks significant hydrogen bond donors or acceptors, making it incompatible with polar protic networks.
Solvent Compatibility Matrix[1]
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Hydrocarbons
Hexane, Pentane, Cyclohexane
Excellent
Dominant dispersion force interactions match the alkyl-rich surface of the solute.[1] Ideal for extraction.
Aromatics
Toluene, Benzene, Xylene
Excellent
stacking interactions supplement dispersion forces.[1] Preferred for reaction media.
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
High solvation power due to polarizability. Good for dissolving crude mixtures.
Ethers
Diethyl Ether, THF, MTBE
Good to Excellent
Moderate polarity allows solubility; THF is critical for lithiation/Grignard formation.
Esters
Ethyl Acetate
Good
Soluble, though less effective than hydrocarbons.[1] Often used in TLC mobile phases.
Alcohols
Methanol, Ethanol, Isopropanol
Poor to Moderate
Low solubility at room temperature (RT); solubility increases significantly with heat. Ideal for recrystallization.
Polar Aprotic
DMSO, DMF, Acetonitrile
Low to Moderate
Solubility is limited by the "hydrophobic effect"; the solute disrupts the solvent's dipole network.[1]
Quantification (Optional): If precise data is needed, filter the supernatant of a saturated solution through a 0.22
m PTFE filter and analyze via HPLC-UV (254 nm).
Protocol: Recrystallization (Purification)
Since the 2,4,5-isomer is less symmetrical than the 2,4,6-isomer, it may contain isomeric impurities.[1] Recrystallization exploits the differential solubility in alcohols.
Recommended Solvent System:Ethanol or Acetonitrile .[1]
Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol.
Filtration: Hot filter to remove insoluble particulates (e.g., inorganic salts).
Cooling: Allow the solution to cool slowly to RT, then to 4°C.
Collection: Filter the crystals and wash with cold (-20°C) Ethanol.
Drying: Dry under high vacuum (< 1 mbar) to remove solvent traces.
Visualization of Workflows
Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).
Caption: Decision logic for solvent selection based on chemical process requirements.[1]
Applications & Handling
Synthesis Applications
Lithiation: The bromine atom at the 1-position is labile to Lithium-Halogen exchange (using t-BuLi or n-BuLi).[1] Solvent: Anhydrous THF or Hexane/Ether.
Note: The bulky isopropyl groups at 2,4,5 positions provide steric protection, stabilizing the resulting aryl lithium species.
Cross-Coupling: Used as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] Solvent: Toluene, DMF, or Dioxane.
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin.[3]
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.
Spill Cleanup: Absorb with inert material (sand, vermiculite) and dispose of as halogenated organic waste. Do not flush down drains due to high aquatic toxicity potential.[1]
References
Guidechem. (2025). 1-Bromo-2,4,5-triisopropylbenzene (CAS 131003-16-2) Product Details. Retrieved from
ChemSynthesis. (2025). Synthesis and Physical Properties of Substituted Benzenes. Retrieved from
Sigma-Aldrich. (2025).[1] 1-Bromo-2,4,6-triisopropylbenzene (Isomer Comparison). Retrieved from [1]
National Institute of Standards and Technology (NIST). (2025). Thermochemical Data for Alkylbenzenes. Retrieved from
PubChem. (2025). Compound Summary: 1,2,4,5-Tetraisopropylbenzene (Structural Analog).[1] Retrieved from
Asymmetric Triisopropylbenzene Bromide Derivatives: A Technical Guide to Synthesis and Atroposelective Application
Executive Summary This technical guide provides a comprehensive analysis of 2,4,6-triisopropylphenyl bromide (TipBr) and its derivatives. While the core scaffold is often symmetric ( ), its primary utility in modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2,4,6-triisopropylphenyl bromide (TipBr) and its derivatives. While the core scaffold is often symmetric (
), its primary utility in modern drug development and organometallic chemistry lies in its ability to induce asymmetry through restricted rotation (atropisomerism) and kinetic stabilization. This document details the synthesis of the bromide core, quantifies its steric impact using Sterimol parameters, and provides a validated protocol for its use in creating axially chiral biaryls.
Part 1: Structural Dynamics & Steric Environment
The "Tip" group (2,4,6-triisopropylphenyl) is a privileged scaffold due to its "bowl-shaped" steric shielding. Unlike tert-butyl groups which are rigid, the isopropyl groups in TipBr possess conformational flexibility that allows them to "interlock" with adjacent ligands, creating a phenomenon known as the Molecular Gear Effect .
Steric Quantification (Sterimol Parameters)
To rigorously define the steric bulk of the Tip group compared to standard substituents, we utilize Verloop’s Sterimol parameters (
, , ) rather than simple A-values.
Substituent
(Length, Å)
(Min Width, Å)
(Max Width, Å)
Mechanistic Impact
Phenyl
6.08
1.70
3.10
Planar, minimal steric clash.
Mesityl (2,4,6-Me)
6.08
1.85
3.30
Moderate bulk; rotation often possible.
Tip (2,4,6-iPr)
6.30
2.05
5.05
High forces orthogonal locking (Atropisomerism).
Super-Tip (2,4,6-tBu)
6.50
2.60
5.80
Often too bulky for coupling; kinetically inert.
The "Gear Effect" Visualization
The following diagram illustrates how the isopropyl groups of TipBr interlock to prevent rotation, a critical feature for designing asymmetric catalysts and atropisomeric drugs.
Caption: The "Gear Effect" where ortho-isopropyl groups create a high rotational barrier (
width), locking the molecule into a stable chiral conformation.
Part 2: Synthesis of 1-Bromo-2,4,6-Triisopropylbenzene[1]
While 2,4,6-triisopropylbromobenzene is commercially available, high-purity synthesis is required for organometallic applications to avoid trace isomers that poison catalytic cycles.
Reaction Logic
The synthesis utilizes Electrophilic Aromatic Substitution (EAS) . The starting material, 1,3,5-triisopropylbenzene, directs the incoming bromine to the empty 2, 4, or 6 positions (which are equivalent).
Challenge: Over-bromination to the dibromo species.
Solution: Strict temperature control (-10°C) and the use of DMF as a solvent to modulate the reactivity of NBS (N-bromosuccinimide).
Validated Protocol
Reagents:
1,3,5-Triisopropylbenzene (20.4 g, 100 mmol)
N-Bromosuccinimide (NBS) (18.7 g, 105 mmol)
DMF (Dimethylformamide) (100 mL, anhydrous)
Hexane (for extraction)
Step-by-Step Methodology:
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and N2 inlet, dissolve 1,3,5-triisopropylbenzene in anhydrous DMF.
Cooling: Cool the solution to -10°C using an ice/acetone bath. Critical: Higher temperatures favor poly-bromination.
Addition: Add NBS portion-wise over 30 minutes. The solution will turn slightly yellow.
Reaction: Stir at -10°C for 4 hours, then allow to warm to room temperature (25°C) overnight.
Quench: Pour the mixture into 500 mL of ice water.
Extraction: Extract with Hexane (3 x 100 mL). Wash combined organics with water (5 x 100 mL) to remove DMF traces. Note: DMF retention poisons subsequent lithiation.
Purification: Dry over MgSO4, filter, and concentrate. Distill under high vacuum (bp 115°C @ 2 mmHg) to obtain 1-bromo-2,4,6-triisopropylbenzene as a colorless oil.
Yield: ~85-90%
Purity: >98% (GC-MS)
Part 3: Asymmetric Application (Atroposelective Coupling)
The most significant application of TipBr in drug discovery is the synthesis of axially chiral biaryls . The extreme bulk of the Tip group allows for the isolation of atropisomers that would otherwise racemize at room temperature.
This protocol describes the coupling of TipBr with a naphthylboronic acid to create a stable chiral axis.
Mechanism:
The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The oxidative addition of TipBr is the rate-limiting step due to steric hindrance. We utilize a specialized phosphine ligand (S-Phos or Buchwald precatalysts) to facilitate this.
Caption: Catalytic cycle for sterically hindered coupling. Oxidative addition is difficult; Reductive elimination sets the stereochemistry.
Heating: Seal the vial and heat to 100°C for 24 hours. Note: High temperature is required to overcome the activation energy of the bulky coupling.
Workup: Cool, filter through Celite, and concentrate.
Chiral Resolution: The product is racemic (
-Tip-Naph). Separate enantiomers using HPLC (Chiralpak AD-H, Hexane/IPA 95:5).
Result: Two stable atropisomers (
and ) with rotational barriers kcal/mol.
References
Synthesis of TipBr: Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 1980.
Sterimol Parameters: Verloop, A. "The Sterimol Approach to Drug Design." Drug Design, 1976.
Atroposelective Coupling: Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003. (Context on bulky ligands).
Pd-Catalyzed Hindered Coupling: Martin, R., & Buchwald, S. L. "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Bulky Aryl Halides." Accounts of Chemical Research, 2008.[2]
Molecular Gears: Iwamura, H., & Mislow, K. "Stereochemical consequences of dynamic gearing." Accounts of Chemical Research, 1988.
1-Bromo-2,4,5-triisopropylbenzene PubChem CID and safety data
The following technical guide is structured as a specialized monograph for research and development professionals. It addresses the specific isomer 1-Bromo-2,4,5-triisopropylbenzene , distinguishing it from its more comm...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized monograph for research and development professionals. It addresses the specific isomer 1-Bromo-2,4,5-triisopropylbenzene , distinguishing it from its more common symmetric isomer (2,4,6-), and provides synthesis, safety, and application data.[1]
Part 1: Executive Summary & Identification
1-Bromo-2,4,5-triisopropylbenzene is a sterically encumbered aryl halide used primarily as an intermediate in the synthesis of bulky ligands for organometallic catalysis and advanced materials (e.g., liquid crystals, OLEDs).[1] Unlike the symmetric 2,4,6-isomer (TRIP-Br), the 2,4,5-isomer offers a unique substitution pattern that creates specific steric pockets, often utilized to fine-tune the electronic and steric properties of biaryl phosphine ligands or fluorinated building blocks.[1]
Chemical Identity Data
Property
Specification
Chemical Name
1-Bromo-2,4,5-triisopropylbenzene
CAS Registry Number
131003-16-2
PubChem CID
Not explicitly indexed as a standalone parent CID (Search often defaults to 2,4,6-isomer CID 140846).[1][2][3][4] Note: Use CAS for precise procurement.[1]
Molecular Formula
Molecular Weight
283.25 g/mol
SMILES
CC(C)C1=CC(=C(C=C1Br)C(C)C)C(C)C
Physical State
Colorless to pale yellow oil (at RT) or low-melting solid.[5]
Solubility
Soluble in hexanes, DCM, THF; Insoluble in water.[1]
CRITICAL DISTINCTION: Do not confuse with 1-Bromo-2,4,6-triisopropylbenzene (CAS 21524-34-5).[1] The 2,4,6-isomer is the standard "TRIP" bromide used for kinetic stabilization.[1] The 2,4,5-isomer discussed here is derived from 1,2,4-triisopropylbenzene and has different reactivity due to the open ortho position at C6.[1]
Part 2: Synthesis & Reactivity Profile[1]
Synthesis Logic (Regioselectivity)
The synthesis of 1-bromo-2,4,5-triisopropylbenzene is achieved via Electrophilic Aromatic Substitution (EAS) of 1,2,4-triisopropylbenzene.[1]
Directing Effects: Alkyl groups are weakly activating and ortho, para-directing.[1]
Position 3: Sterically inaccessible (sandwiched between two isopropyl groups).
Position 6: Activated by C1 (ortho).
Position 5: Activated by C2 (para) and C4 (ortho).
Reaction Workflow Diagram
The following diagram illustrates the bromination pathway and the regioselective logic.
Caption: Regioselective bromination of 1,2,4-triisopropylbenzene targeting the C5 position via EAS.
Part 3: Safety Data (HSE) & Handling
As a specific isomer with limited direct toxicological data, safety protocols are derived via Read-Across methodology from the structurally analogous 1-bromo-2,4,6-triisopropylbenzene and general aryl bromides.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do.[1][7]
Emergency Response Logic
Caption: Emergency response decision tree for aryl halide exposure.
Part 4: Experimental Protocol
Scenario: Preparation for Lithiation (Suzuki-Miyaura Coupling Precursor).
Rationale: This compound is frequently converted to a boronic acid or ester.[1] The bromine atom facilitates Lithium-Halogen exchange.[1]
Protocol: Lithium-Halogen Exchange[1]
Setup: Flame-dry a 100 mL Schlenk flask under Argon atmosphere.
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Note: The bulky isopropyl groups do not prevent lithiation, but low temperature is required to prevent benzylic deprotonation.[1]
Lithiation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.
Observation: Solution typically turns yellow/orange.[1]
Workup: Allow to warm to RT, quench with saturated
, and extract with Ethyl Acetate.
Part 5: References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 140846, 1-Bromo-2,4,6-triisopropylbenzene (Isomer Comparison).[1] PubChem.[9] [Link]
ChemSynthesis. (2024). Synthesis and Properties of 1-bromo-2,4,5-triisopropylbenzene. ChemSynthesis Database.[10] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Sourcing and Quality Assurance of High-Purity 1-Bromo-2,4,x-triisopropylbenzene
Content Type: Technical Whitepaper / Sourcing Guide
Audience: Researchers, Medicinal Chemists, and Procurement Specialists[1]
Executive Summary: The Isomer Criticality
In the synthesis of sterically hindered ligands (e.g., N-heterocyclic carbenes, phosphines) and advanced materials, the 1-Bromo-2,4,6-triisopropylbenzene (Tip-Br) isomer is the industry standard "super-bulky" aryl halide.[1] However, requests for 1-Bromo-2,4,5-triisopropylbenzene often arise from either specific regiochemical requirements in Structure-Activity Relationship (SAR) studies or, more commonly, nomenclature confusion.[1]
This guide addresses the sourcing landscape for both isomers, distinguishing between the commodity status of the 2,4,6-isomer and the custom-synthesis nature of the 2,4,5-isomer.[1] It provides a self-validating quality control (QC) framework to ensure the material received matches the specific regiochemistry required for your application.[1]
Technical Profile & Registry Data
Before engaging suppliers, it is imperative to align CAS registry numbers with the desired substitution pattern.[1] The steric environments of these two isomers are drastically different.[1]
Feature
1-Bromo-2,4,6-triisopropylbenzene (Standard)
1-Bromo-2,4,5-triisopropylbenzene (Niche)
Common Name
Tip-Bromide / 2,4,6-Triisopropylbromobenzene
2,4,5-Tip-Br
CAS Number
21524-34-5
131003-16-2
Symmetry
(Symmetric)
(Asymmetric)
Primary Use
Precursor for "Tip" ligands (NHCs, Phosphines), OLEDs
Mechanistic probes, specialized SAR analogs
Availability
High (Catalog Item)
Low (Custom Synthesis / Impurity)
Key Impurity
1,3,5-Triisopropylbenzene (unreacted)
Isomeric mixtures (2,4,6 or 2,3,5 isomers)
Market Landscape & Sourcing Strategy
A. For the Standard Isomer (2,4,6-Substitution)
CAS: 21524-34-5
This compound is widely available from major catalog suppliers.[1][2] The primary quality risk is under-bromination (residual 1,3,5-triisopropylbenzene) or benzylic bromination (due to radical side reactions).[1]
Recommended Verified Suppliers (Global):
Sigma-Aldrich (Merck): Product #637939 (95% Tech Grade) – Suitable for lithiation if dried.[1]
Oakwood Chemical: Product #002870 – Cost-effective for scale-up.[1]
B. For the Niche Isomer (2,4,5-Substitution)
CAS: 131003-16-2
This isomer is not a standard catalog item.[1] Most "suppliers" listing this CAS are aggregators with no physical stock.[1] Sourcing this requires a Custom Synthesis (CRO) approach.[1]
Sourcing Protocol for 2,4,5-Isomer:
Do not trust "In Stock" labels on aggregator sites (e.g., MolPort, ChemBk) without a CoA.[1]
Engage CROs: Request a quote for de novo synthesis.[1]
Route: Bromination of 1,2,4-triisopropylbenzene.[1][3]
Challenge: Separation from the 2,3,5-isomer and 2,4,6-isomer requires high-efficiency fractional distillation or preparative HPLC.[1]
Recommended Custom Synthesis Partners:
SpiroChem (Swiss): High expertise in difficult regio-separations.[1]
WuXi AppTec (China): For kg-scale custom batches.[1]
Syncom (Netherlands): Specialized in difficult aromatic substitutions.[1]
Synthesis & Impurity Logic (Visualization)
Understanding the origin of these isomers is critical for defining purity specifications.[1] The following diagram illustrates why the 2,4,6-isomer is favored and how the 2,4,5-isomer arises.
Caption: Regiochemical pathways. The 2,4,6-isomer is formed cleanly from the symmetric 1,3,5-precursor.[1] The 2,4,5-isomer requires the asymmetric 1,2,4-precursor, leading to complex isomeric mixtures that are difficult to purify.[1]
Quality Control: The Self-Validating Protocol
When receiving a batch labeled "High Purity," specifically for the 2,4,5-isomer, you must validate the regiochemistry.[1] Suppliers may accidentally ship the more common 2,4,6-isomer.[1]
Protocol: NMR Differentiation
The symmetry of the molecule provides an unmistakable fingerprint in
Two Singlets (1H each) (para to each other, distinct shifts)
Isopropyl Methines
Two signals: 2H (ortho) vs 1H (para)
Three distinct signals: Due to lack of symmetry
Isopropyl Methyls
Two doublets
Multiple doublets (complex overlap)
Acceptance Criteria:
GC-MS Purity: >98.0% Area.
Isomer Identity:
H NMR must show two distinct aromatic singlets for the 2,4,5-isomer. If a single aromatic signal integrating to 2H is observed, the batch is the 2,4,6-isomer (Reject).[1]
Water Content: <500 ppm (Karl Fischer) if used for Grignard/Lithiation.[1]
References
ChemicalBook. (2025).[1] 1-Bromo-2,4,6-triisopropylbenzene Product Database. Link
Sigma-Aldrich. (2025).[1] Product Specification: 1-Bromo-2,4,6-triisopropylbenzene.[1][4][2][3] Link
National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectrum of 1-Bromo-2,4,6-triisopropylbenzene. Link[1]
PubChem. (2024).[1] Compound Summary: 1-Bromo-2,4,6-triisopropylbenzene.[1][4][5][2][3] Link
GuideChem. (2025).[1] Global Suppliers and CAS Registry for Triisopropylbenzene Bromides. Link
Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides
[1] Executive Summary & Strategic Analysis The cross-coupling of sterically hindered aryl bromides—particularly those possessing ortho,ortho'-disubstitution or requiring coupling to bulky nucleophiles—remains a significa...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
The cross-coupling of sterically hindered aryl bromides—particularly those possessing ortho,ortho'-disubstitution or requiring coupling to bulky nucleophiles—remains a significant bottleneck in medicinal chemistry and process development. Standard protocols utilizing triphenylphosphine (
) or dppf often fail due to the inability of the catalyst to undergo oxidative addition or, more commonly, to facilitate the crowded reductive elimination step.
To overcome these energy barriers, this guide focuses on two distinct ligand classes that induce specific geometric distortions in the palladium intermediate to accelerate catalysis:
Dialkylbiaryl Phosphines (Buchwald Ligands): Specifically SPhos and XPhos for C-C coupling, and BrettPhos for C-N coupling. These ligands utilize a secondary interaction between the ipso-carbon of the biaryl bottom ring and the palladium center to stabilize the monoligated
species.
N-Heterocyclic Carbenes (NHCs): Specifically the Pd-PEPPSI-IPent precatalyst.[1][2] The "flexible steric bulk" of the pentyryl side chains creates a protective pocket that destabilizes the resting state, forcing the catalyst through the crowded reductive elimination manifold.
Critical Mechanistic Insight
For hindered substrates, the rate-limiting step shifts from oxidative addition (typical for chlorides) to transmetalation (Suzuki) or reductive elimination (Amination).
Visualization: The Hindered Catalytic Cycle
The following diagram illustrates the specific pathway for bulky ligands (L), highlighting where steric bulk promotes product release.
Figure 1: Catalytic cycle emphasizing the "Steric Bottlenecks" where bulky ligands (SPhos, PEPPSI) prevent aggregate formation and accelerate reductive elimination via steric crowding.
Protocol 1: Suzuki-Miyaura Coupling of Tetra-Ortho-Substituted Systems
Challenge: Coupling a 2,6-disubstituted aryl bromide with a 2,6-disubstituted boronic acid (tetra-ortho coupling).
Solution: Utilization of Pd-PEPPSI-IPent .[1][2][3][4][5] This catalyst is superior to the widely used PEPPSI-IPr for extremely hindered substrates due to the flexible steric bulk of the 3-pentyl groups.
Vessel Preparation: Flame-dry a 20 mL screw-cap vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of argon or nitrogen.
Note: If the aryl bromide is liquid, add it after the solvent.
Solvent Addition: Add anhydrous 1,4-Dioxane (4.0 mL) via syringe. The concentration should be approximately 0.25 M.
Degassing: Seal the vessel with a septum cap. Sparge the mixture with argon for 5 minutes (insert a long needle into the solution and a short vent needle).
Why? Oxygen poisons the active Pd(0) species, leading to homocoupling of the boronic acid.
Reaction: Replace the septum with a solid Teflon-lined cap (if using a vial). Heat the reaction block to 80 °C with vigorous stirring (1000 rpm).
Time: Typically 2–24 hours. Monitor via LCMS or TLC.
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica Gel).
Expected Yield: >85% for tetra-ortho-substituted biaryls.
Protocol 2: Buchwald-Hartwig Amination of Hindered Halides
Challenge: Coupling a hindered aryl bromide (e.g., ortho-substituted) with a secondary amine or an electron-deficient aniline.
Solution:BrettPhos Pd G4 precatalyst. The G4 precatalyst ensures rapid generation of the active
species at low temperatures, preventing catalyst decomposition.
Glovebox/Schlenk Setup: This reaction is sensitive to moisture and air.[6] Ideally, set up in a glovebox or use rigorous Schlenk technique.
Charge Reagents:
To a dry vial, add BrettPhos Pd G4 (0.01 mmol, 1 mol% for standard, 3 mol% for extreme hindrance).
Add NaOtBu (1.4 mmol). Note: NaOtBu is hygroscopic; handle quickly.
Add Aryl Bromide (1.0 mmol) and Amine (1.2 mmol).
Solvent & Seal: Add anhydrous Toluene (2-4 mL). Seal the vial tightly.
Activation: Heat to 80–100 °C .
Insight: While some BrettPhos couplings work at 40 °C, hindered substrates require thermal energy to overcome the rotational barrier during reductive elimination.
Monitoring: Check conversion after 1 hour. If incomplete, continue heating up to 12 hours.
Quench: Cool to RT. Dilute with diethyl ether or EtOAc. Filter through Celite/Silica.[7]
Purification: Concentrate and purify via chromatography. Avoid acidic workups if the product is basic.
Ligand Selection Decision Tree
Use this logic flow to select the optimal ligand/catalyst system for your specific substrate class.
Figure 2: Decision matrix for selecting the optimal precatalyst based on reaction type and steric demand.
Troubleshooting & Optimization Table
Observation
Probable Cause
Corrective Action
No Conversion (SM remains)
Catalyst poisoning or inactive precatalyst.
Ensure rigorous degassing. Switch to a G4 precatalyst to ensure Pd(0) generation.
Protodehalogenation (Ar-H)
-hydride elimination or solvent reaction.
Switch solvent to Dioxane or Toluene . Avoid alcohols. Increase catalyst loading.
Homocoupling (Ar-Ar)
Presence of Oxygen.
Re-degas solvents. Check inert gas lines for leaks.
Stalled Reaction (<50% yield)
Catalyst death (Pd black formation).
Add 10-20% additional ligand (e.g., free SPhos) to stabilize Pd species. Lower temp slightly.
References
Pd-PEPPSI-IPent Development: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[3][4] Chem. Eur. J.[3][5]2011 , 17, 11719.[3][5] Link
Buchwald Ligands (SPhos/XPhos): Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[4][8]2007 , 129, 3358. Link
BrettPhos for Amination: Maiti, D.; Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." J. Org. Chem.2010 , 75, 1791. (Note: Discusses steric principles applicable to BrettPhos). Link
General Review of Hindered Couplings: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[9] Chem. Res.2008 , 41, 1461.[10] Link
Application Notes & Protocols: The Strategic Use of 1-Bromo-2,4,5-triisopropylbenzene in the Synthesis of Advanced Calamitic Liquid Crystals
Abstract The rational design of liquid crystalline materials hinges on precise control over molecular architecture to elicit desired mesomorphic properties. This guide provides an in-depth technical overview of the appli...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The rational design of liquid crystalline materials hinges on precise control over molecular architecture to elicit desired mesomorphic properties. This guide provides an in-depth technical overview of the application of 1-Bromo-2,4,5-triisopropylbenzene as a pivotal building block in the synthesis of calamitic (rod-shaped) liquid crystals. The introduction of the bulky 2,4,5-triisopropylphenyl moiety serves as a powerful strategy to modulate intermolecular interactions, thereby influencing phase transition temperatures and the stability of mesophases. We present detailed, field-proven protocols for the synthesis of novel liquid crystals via palladium-catalyzed cross-coupling reactions, comprehensive characterization methodologies, and an expert analysis of the structure-property relationships imparted by this unique substituent.
Introduction: The Role of Lateral Substituents in Liquid Crystal Engineering
Liquid crystals (LCs) represent a state of matter intermediate between crystalline solids and isotropic liquids, exhibiting the long-range orientational order of crystals while retaining the fluidity of liquids.[1][2] This duality is the foundation of their application in display technologies, sensors, and optical devices. The properties of a liquid crystal molecule, or mesogen, are dictated by its anisotropic shape, typically elongated and rod-like (calamitic) or flat and disc-like (discotic).[3][4]
For calamitic mesogens, the molecular structure is an elegant balance of a rigid core, which promotes anisotropic ordering, and flexible terminal chains that influence melting and clearing points.[4][5] A critical, yet nuanced, aspect of mesogen design is the incorporation of lateral substituents onto the rigid core. Unlike terminal groups which extend the molecular length, lateral groups increase the molecular breadth. This has profound consequences:
Disruption of Packing Efficiency: Bulky lateral groups sterically hinder the close side-by-side packing of molecules. This disruption of intermolecular forces typically leads to a reduction in the melting point (T_m) and can decrease the stability of highly ordered smectic phases.[6]
Modulation of Mesophase Type: By discouraging layered (smectic) arrangements, bulky lateral groups can promote or stabilize the less-ordered nematic phase.[3]
Enhanced Solubility: The non-polar, branched alkyl groups significantly improve the solubility of the rigid core in common organic solvents, greatly simplifying synthesis, purification, and processing.
The 2,4,5-triisopropylphenyl group is an exceptionally effective bulky lateral substituent. Its non-planar arrangement of isopropyl groups provides a significant steric footprint. 1-Bromo-2,4,5-triisopropylbenzene is the ideal synthon for introducing this moiety, as the bromine atom serves as a versatile handle for modern carbon-carbon bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern liquid crystal synthesis due to their high efficiency, substrate tolerance, and reliability.[7] The C-Br bond in 1-Bromo-2,4,5-triisopropylbenzene is readily activated by palladium catalysts, enabling its coupling with a variety of partners to construct the mesogenic core. The two most prominent methods are the Suzuki-Miyaura and Sonogashira couplings.[8][9]
Figure 1: General workflow for synthesizing liquid crystals using 1-Bromo-2,4,5-triisopropylbenzene.
Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid or ester). It is highly valued for its use of stable and often commercially available boronic acids and its tolerance of a wide range of functional groups.[7][10]
Sonogashira Coupling
This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[9] It is particularly useful for creating rigid, linear acetylene linkages within the mesogenic core, which can enhance the molecule's aspect ratio and influence mesophase stability. The classic protocol uses a palladium catalyst with a copper(I) co-catalyst.[11][12]
Detailed Application Protocol: Synthesis of a Biphenyl-Based Liquid Crystal via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4'-hexyloxy-2,4,5-triisopropyl-1,1'-biphenyl , a representative calamitic liquid crystal, showcasing the integration of the bulky lateral group.
Figure 2: Reaction scheme for the Suzuki-Miyaura coupling synthesis.
Materials and Reagents
Reagent
Purity
Supplier (Example)
1-Bromo-2,4,5-triisopropylbenzene
95%
Sigma-Aldrich
4-(Hexyloxy)phenylboronic acid
>98%
Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)
99%
Strem Chemicals
Potassium Carbonate (K₂CO₃)
>99%
Fisher Scientific
Toluene
Anhydrous
Acros Organics
Ethanol (200 Proof)
ACS Grade
VWR
Deionized Water
-
-
Diethyl Ether
ACS Grade
-
Brine (Saturated NaCl solution)
-
-
Magnesium Sulfate (Anhydrous)
-
-
Silica Gel
60 Å, 230-400 mesh
-
Hexane / Dichloromethane
HPLC Grade
-
Experimental Procedure
Reaction Setup:
To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Bromo-2,4,5-triisopropylbenzene (2.83 g, 10.0 mmol) and 4-(hexyloxy)phenylboronic acid (2.44 g, 11.0 mmol, 1.1 eq).
Causality: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable bromo-compound.
Inerting the Atmosphere:
Seal the flask with septa and connect the condenser to a nitrogen or argon gas line with an oil bubbler outlet.
Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.
Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. An inert atmosphere is critical for catalytic activity.[12]
Causality: The aqueous base is required to activate the boronic acid for the transmetalation step in the catalytic cycle. The biphasic solvent system facilitates the dissolution of both organic and inorganic reagents.
Reaction Execution:
With vigorous stirring, heat the reaction mixture to reflux (approx. 90-95 °C) using an oil bath.
Maintain the reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting bromide spot disappears.
Work-up and Extraction:
Cool the mixture to room temperature.
Add deionized water (50 mL) and diethyl ether (50 mL). Transfer the mixture to a separatory funnel.
Separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 50 mL).
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
Causality: The washing steps remove the inorganic base, salts, and residual water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.
Purification:
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
The resulting crude oil is purified by flash column chromatography on silica gel.
Elute with a gradient of 100% hexane up to 5% dichloromethane in hexane.
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a colorless oil or a low-melting solid.
Characterization and Analysis
Proper characterization is essential to confirm the molecular structure and investigate the liquid crystalline properties.[1][13]
Structural Confirmation
¹H and ¹³C NMR: Confirms the covalent structure. Key signatures include the disappearance of the proton ortho to the bromine in the starting material and the appearance of new aromatic signals corresponding to the biphenyl system. The integration of isopropyl and hexyloxy protons should match the expected structure.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful coupling.
Mesophase Characterization
Differential Scanning Calorimetry (DSC): This is the primary technique for determining phase transition temperatures.[3] The sample is heated and cooled at a controlled rate (e.g., 10 °C/min), and the heat flow is measured. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.
Table 1: Hypothetical DSC Data for 4'-Hexyloxy-2,4,5-triisopropyl-1,1'-biphenyl
Transition
Heating Cycle (°C)
Cooling Cycle (°C)
Enthalpy (ΔH, J/g)
Crystal (Cr) → Nematic (N)
55.2
-
45.1
Nematic (N) → Isotropic (I)
89.7
88.5
1.2
Nematic (N) → Crystal (Cr)
-
32.1 (Supercooling)
-40.5
Polarized Optical Microscopy (POM): POM allows for the direct visualization of the anisotropic textures characteristic of different liquid crystal phases.[14] The sample is placed on a hot stage between two crossed polarizers.
Nematic Phase: Often exhibits a "threaded" or "Schlieren" texture.
Smectic A Phase: Typically shows a "focal-conic fan" texture.
The transition from a birefringent texture to a dark field upon heating indicates the clearing point (transition to the isotropic liquid).
Discussion: Impact of the 2,4,5-Triisopropylphenyl Group
The introduction of the 2,4,5-triisopropylphenyl group fundamentally alters the molecule's self-assembly behavior compared to a planar, unsubstituted analogue.
Figure 3: The causal relationship between the bulky lateral group and resulting material properties.
The steric bulk of the isopropyl groups forces a significant twist angle between the two phenyl rings of the biphenyl core. This non-coplanar structure severely disrupts the efficient molecular packing required for a stable crystalline lattice, resulting in a lower melting point. Furthermore, this increased molecular separation discourages the formation of the ordered layers characteristic of smectic phases, often favoring the less-ordered nematic phase.[15] The result is a material with a potentially broad and accessible nematic range, which is highly desirable for many electro-optic applications.
Conclusion
1-Bromo-2,4,5-triisopropylbenzene is a highly effective and strategic building block for the synthesis of advanced liquid crystalline materials. Its use in robust and versatile synthetic protocols, such as the Suzuki-Miyaura coupling, allows for the precise introduction of a bulky lateral group. This substitution is a powerful tool for molecular engineering, enabling researchers to rationally tune phase behavior by lowering melting points and modulating mesophase stability. The protocols and insights provided herein serve as a comprehensive guide for scientists and researchers aiming to develop novel liquid crystals with tailored properties for next-generation applications.
References
Title: Liquid Crystals: Effect of Substituents on Mesomorphic Properties
Source: Indian Journal of Pure & Applied Physics
URL: [Link]
Title: Synthesis and thermotropic liquid crystalline properties of calamitic molecules with laterally attached hydrophilic groups: Y-shaped three-block molecules which can form smectic and columnar mesophases
Source: Journal of Materials Chemistry (RSC Publishing)
URL: [Link]
Title: Substituent Effects in Discotic Liquid Crystals
Source: Molecular Crystals and Liquid Crystals
URL: [Link]
Title: Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds
Source: PMC (Polymers)
URL: [Link]
Title: A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage
Source: MDPI (Molecules)
URL: [Link]
Title: Synthesis of Liquid Crystals
Source: University of Colorado Boulder
URL: [Link]
Title: Synthesis and thermotropic liquid crystalline properties of calamitic molecules with laterally attached hydrophilic groups
Source: Journal of Materials Chemistry
URL: [Link]
Title: Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review
Source: PMC (Polymers)
URL: [Link]
Title: Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod-like imine and biphenyl-4-carboxylate components
Source: EPrints USM
URL: [Link]
Title: Synthetic Approaches Towards a de Vries Phase and Mesomorphic Studies of a Novel Series of Calamitic Liquid Crystals
Source: Sultan Qaboos University House of Expertise
URL: [Link]
Title: Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media
Source: ResearchGate
URL: [Link]
Title: Preparation, Characterization and Applications of Liquid Crystals: A Review
Source: IOSR Journal of Applied Chemistry
URL: [Link]
Title: CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW
Source: International Journal of Research - Granthaalayah
URL: [Link]
Application Note: High-Efficiency Lithiation of 1-Bromo-2,4,5-triisopropylbenzene
Part 1: Executive Summary & Strategic Rationale The Target Architecture This protocol details the generation of (2,4,5-triisopropylphenyl)lithium from 1-Bromo-2,4,5-triisopropylbenzene . Unlike its symmetric and ubiquito...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Rationale
The Target Architecture
This protocol details the generation of (2,4,5-triisopropylphenyl)lithium from 1-Bromo-2,4,5-triisopropylbenzene . Unlike its symmetric and ubiquitous isomer (2,4,6-triisopropylphenyl or "Tip"), the 2,4,5-isomer possesses a unique steric environment. The bromine atom at C1 is flanked by a bulky isopropyl group at C2 and a hydrogen atom at C6.
This asymmetry presents a specific synthetic advantage: while the C2-isopropyl group provides kinetic stabilization to the resulting organolithium species (preventing dimerization), the C6-hydrogen reduces the steric barrier for the initial lithiation event compared to the "Tip" analogue.
Mechanistic Choice:
-BuLi vs.
-BuLi
While
-Butyllithium (-BuLi) is the standard reagent for unhindered aryl bromides, this protocol mandates the use of -Butyllithium (-BuLi) for two critical reasons grounded in thermodynamics and kinetics:
Irreversibility: The lithium-halogen exchange is an equilibrium process.
When using -BuLi, the resulting -butyl bromide remains reactive and can undergo Wurtz coupling with the formed aryl lithium, lowering yields. By using 2 equivalents of -BuLi, the byproduct (-butyl bromide) is immediately consumed by the second equivalent of -BuLi via E2 elimination, generating inert isobutene and lithium bromide. This drives the equilibrium completely to the right.
Cryogenic Efficiency: The reaction proceeds rapidly at -78°C, a temperature required to suppress benzylic deprotonation at the isopropyl methine positions.
Part 2: Detailed Experimental Protocol
Reagents & Equipment Table
Component
Specification
Role
Critical Parameter
Substrate
1-Bromo-2,4,5-triisopropylbenzene
Precursor
Purity >98%; Dried under vacuum
Reagent
-Butyllithium (-BuLi)
Lithiating Agent
Pyrophoric. Titrate before use. Use 1.7M in pentane.
Solvent
Tetrahydrofuran (THF)
Medium
Anhydrous; Distilled from Na/Benzophenone or column dried.
Quench
Electrophile (e.g., DMF, )
Trapping Agent
Freshly distilled/sublimed.
Atmosphere
Argon (Ar) or Nitrogen ()
Protection
Positive pressure manifold.
Step-by-Step Methodology
Phase 1: Setup and Dehydration
Glassware Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a gas inlet adapter under high vacuum. Backfill with Argon. Repeat this cycle 3 times.
Solvent Charge: Syringe anhydrous THF into the flask. A concentration of 0.1 M to 0.2 M relative to the aryl bromide is recommended to maintain solubility while minimizing solvent waste.
Substrate Addition: Add 1-Bromo-2,4,5-triisopropylbenzene (1.0 equiv) via syringe (if liquid) or as a solution in minimal THF (if solid).
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes. Note: Steric bulk can increase viscosity; ensure efficient stirring.
Phase 2: Lithiation (The "Inverse Addition" Rule)
Critical Safety Note:
-BuLi is extremely pyrophoric. Use a gas-tight syringe with a locking mechanism and long needle.
Reagent Addition: Add
-BuLi (2.1 equiv) dropwise over 10–15 minutes.
Observation: A color change (often to yellow or pale orange) indicates the formation of the aryl lithium species.
Why 2.1 equiv? 1.0 equiv performs the Li-Br exchange; the second 1.0 equiv destroys the
-BuBr byproduct; the 0.1 excess ensures full conversion.
Incubation: Stir the mixture at -78°C for 45–60 minutes.
Validation: Unlike the 2,4,6-Tip isomer which requires longer times due to double-ortho-substitution, the 2,4,5-isomer exchanges rapidly. 60 minutes is a conservative upper bound to ensure completion without risking benzylic metallation.
Phase 3: Electrophilic Trapping & Workup
Quenching: Add the desired electrophile (1.2–1.5 equiv) dissolved in THF dropwise at -78°C.
Exothermic Control: Monitor internal temperature; do not allow it to rise above -70°C during addition.
Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) naturally.
Termination: Quench with saturated aqueous
.
Extraction: Extract with
or EtOAc ().[1] Wash combined organics with brine, dry over , and concentrate.
Part 3: Visualization of Workflows & Mechanisms
Reaction Logic Flowchart
The following diagram illustrates the critical decision nodes and chemical pathways involved in this specific synthesis.
Caption: Figure 1. Sequential logic for the irreversible lithiation of hindered aryl bromides using t-BuLi.
Steric Environment Comparison
Understanding the steric difference between the target (2,4,5) and the common "Tip" (2,4,6) ligand is crucial for troubleshooting.
Caption: Figure 2. Steric mapping showing the accessibility of the C1 position in the 2,4,5-isomer vs the 2,4,6-isomer.
Part 4: Troubleshooting & Optimization Data
Solvent & Additive Effects
The following table summarizes the impact of solvent systems on the lithiation of hindered aryl bromides.
High risk of benzylic deprotonation (DoM) at iPr groups.
Avoid
THF/Et2O (1:1)
-78°C
Good balance of solubility and inertness.
Alternative
Common Failure Modes
Wurtz Coupling (Ar-Bu):
Cause: Use of
-BuLi instead of -BuLi, or allowing the reaction to warm up before quenching.
Solution: Switch to
-BuLi protocol (Phase 2).
Protonation (Ar-H Recovery):
Cause: Wet solvent or atmospheric moisture.
Solution: Redistill THF over Sodium/Benzophenone immediately prior to use.
Benzylic Functionalization (Wrong Regioisomer):
Cause: Reaction temperature too high (> -40°C) or incubation time too long.
Mechanism:[3][4][5][6][7][8][9][10] The "Buttressing Effect" [1] can distort the isopropyl groups, making benzylic protons more accessible to base attack if the kinetic Li-Hal exchange is not prioritized.
Part 5: References
Meshalkin, S. A., et al. (2024).[11] “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry - A European Journal.[11]
Bailey, W. F., & Patricia, J. J. (1988).[10] The Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry. (Foundational review on the
Smith, K., et al. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvents. BYU ScholarsArchive. 2[1]
LookChem Data. (2023). 1-Bromo-2,4,6-triisopropylbenzene Properties and Applications (Used for comparative physicochemical properties of the triisopropylbenzene scaffold).
synthesis of 4-fluoro-2',4',5'-triisopropyl-1,1'-biphenyl
An Application Note for the Synthesis of 4-fluoro-2',4',5'-triisopropyl-1,1'-biphenyl Abstract Substituted biphenyl scaffolds are cornerstones in modern medicinal chemistry and materials science, offering a privileged st...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 4-fluoro-2',4',5'-triisopropyl-1,1'-biphenyl
Abstract
Substituted biphenyl scaffolds are cornerstones in modern medicinal chemistry and materials science, offering a privileged structural motif for tuning electronic and steric properties.[1][2] The introduction of fluorine atoms into these structures is a widely recognized strategy for modulating metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] This application note provides a comprehensive, field-tested protocol for the , a sterically hindered and electronically distinct biphenyl derivative. We employ the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[5] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines characterization techniques, and includes a troubleshooting guide to ensure reproducible and high-yield synthesis for researchers in drug development and organic synthesis.
Introduction: The Strategic Value of Suzuki-Miyaura Coupling
The construction of a C(sp²)-C(sp²) bond between two aromatic rings is a pivotal transformation in organic synthesis. Among the array of available palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its operational simplicity, mild reaction conditions, and the environmental benignity of its boron-based reagents.[1][5] The reaction's tolerance to a wide variety of functional groups and the commercial availability of diverse boronic acids make it an exceptionally powerful tool.[6]
This protocol focuses on the coupling of a sterically demanding aryl halide, 1-iodo-2,4,5-triisopropylbenzene, with 4-fluorophenylboronic acid. The choice of a bulky, electron-rich phosphine ligand is critical for overcoming the steric hindrance imposed by the ortho-isopropyl group, thereby facilitating the key reductive elimination step and ensuring efficient catalyst turnover.
Reaction Scheme
Mechanistic Rationale: The Palladium Catalytic Cycle
Understanding the mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7]
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-iodo-2,4,5-triisopropylbenzene), forming a Pd(II) intermediate. This is often the rate-limiting step.
Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its aryl group (4-fluorophenyl) to the Pd(II) center, displacing the halide.
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Vessel Preparation: To a 20 mL screw-cap reaction tube containing a magnetic stir bar, add 1-iodo-2,4,5-triisopropylbenzene (330 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
Inerting the Atmosphere: Seal the tube with a cap fitted with a Teflon septum. Connect the tube to a Schlenk line. Evacuate the tube under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere. Causality Note: The Pd(0) species, formed in situ, is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high yields.
Solvent Addition: Using syringes, add degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL). The mixture should appear as a suspension.
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 105 °C. Stir the reaction mixture vigorously for 8-12 hours.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the limiting aryl iodide is a key indicator of completion.
Work-up: After the reaction is complete (as determined by TLC), remove the tube from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).[8]
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate (15 mL each).
Washing and Drying: Combine all organic extracts. Wash the combined organic layer with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.[8]
Concentration: Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield a crude oil.
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing to 2-5% ethyl acetate in hexanes is typically effective.
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 4-fluoro-2',4',5'-triisopropyl-1,1'-biphenyl as a colorless oil or a white low-melting solid.
Characterization and Validation
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
Technique
Expected Results
¹H NMR
Multiple signals in the aromatic region (~7.0-7.6 ppm). Multiple signals for the isopropyl groups (septet for the CH and doublet for the CH₃ groups) around ~1.2-3.0 ppm.
¹³C NMR
Aromatic carbons will appear in the ~115-165 ppm range. The carbon attached to fluorine will show a large coupling constant (¹JCF ≈ 245 Hz). Isopropyl carbons will appear in the aliphatic region (~24-35 ppm).
¹⁹F NMR
A single resonance for the fluorine atom, typically between -110 and -120 ppm (relative to CFCl₃).
Mass Spec (HRMS)
Calculated m/z for C₂₁H₂₇F: [M+H]⁺ = 300.21. The observed mass should be within 5 ppm of the calculated value.
Safety and Hazard Management
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Wear gloves and eye protection.
Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. All operations involving solvents should be performed in a well-ventilated fume hood.
Bases: Potassium phosphate is a mild irritant. Avoid inhalation of the powder and skin contact.
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
1. Ensure the reaction setup is rigorously degassed.2. Verify the temperature of the heating block/oil bath.3. Use freshly distilled or anhydrous solvents.
Significant Homocoupling
Reaction temperature is too high, or catalyst loading is incorrect.
Reduce the reaction temperature slightly (e.g., to 95-100 °C). Re-verify catalyst and ligand stoichiometry.
Protodeboronation
Presence of protic impurities or prolonged reaction times under harsh conditions.[1]
Ensure reagents are pure and dry. Monitor the reaction closely and stop it once the starting material is consumed.
Difficult Purification
Product co-elutes with impurities.
Adjust the polarity of the column chromatography eluent (e.g., use a shallower gradient or a different solvent system like toluene/hexanes).
References
A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). Benchchem.
Chen, L., et al. (2011). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. PMC.
Bannwarth, M. B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
Access to Biphenyls by Palladium-Catalyzed Oxidative Coupling of Phenyl Carbamates and Phenols. (n.d.). ResearchGate.
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (n.d.). Asian Journal of Organic & Medicinal Chemistry.
Schlosser, M., & Heiss, C. (2012). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC.
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate.
Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PMC.
Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar.
Gómez-Ruiz, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
Application and Protocol Guide for the Buchwald-Hartwig Amination of 1-Bromo-2,4,5-triisopropylbenzene
For: Researchers, scientists, and drug development professionals Introduction: Navigating Steric Mountains in C-N Cross-Coupling The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: Navigating Steric Mountains in C-N Cross-Coupling
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials where the arylamine moiety is a prevalent scaffold.[1][2] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, offering a versatile and efficient method for forging these critical linkages.[1][3] However, significant challenges arise when one of the coupling partners is sterically encumbered. The substrate of focus, 1-Bromo-2,4,5-triisopropylbenzene, presents a formidable steric challenge with its bulky isopropyl groups flanking the site of reaction. This guide provides a comprehensive overview and a detailed protocol for successfully navigating the steric hurdles inherent in the amination of this and similar bulky aryl bromides. We will delve into the mechanistic considerations that inform our choice of reagents and conditions, ensuring a robust and reproducible procedure.
The Challenge of Steric Hindrance
The Buchwald-Hartwig catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5] Each of these steps can be significantly impeded by steric bulk on the aryl halide. The voluminous isopropyl groups on 1-Bromo-2,4,5-triisopropylbenzene can hinder the approach of the palladium catalyst for the initial oxidative addition. Subsequently, the bulky environment around the palladium center can disfavor the coordination of the amine nucleophile and the final, product-forming reductive elimination step.
To overcome these challenges, a carefully selected set of reagents and conditions is paramount. The choice of ligand, base, and solvent becomes critical in facilitating the reaction and achieving a high yield of the desired N-aryl product.
Key Reaction Components and Their Rationale
The Catalyst System: Palladium Pre-catalyst and Bulky Ligands
For sterically demanding couplings, the choice of the phosphine ligand is arguably the most critical parameter.[1][5] While early generations of catalysts were effective for simpler substrates, the amination of hindered aryl halides necessitates the use of highly active and sterically demanding ligands.[1]
Palladium Source: We recommend the use of a palladium pre-catalyst, such as [Pd(cinnamyl)Cl]₂ or a G3/G4 Buchwald pre-catalyst.[4] These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using Pd(OAc)₂ or Pd₂(dba)₃ which require an initial reduction step.[4]
The Ligand: Biaryl phosphine ligands developed by the Buchwald group are the gold standard for these transformations. For a substrate as hindered as 1-Bromo-2,4,5-triisopropylbenzene, ligands such as XPhos , tBuXPhos , or BrettPhos are highly recommended.[6] These ligands possess several key features:
Bulk: Their large steric profile promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates.
Electron-richness: The electron-donating nature of these ligands enhances the rate of oxidative addition of the aryl bromide to the Pd(0) center.
Flexibility: The biaryl backbone allows for a degree of conformational flexibility that can accommodate the bulky substrates throughout the catalytic cycle.
The Base: A Critical Choice for Deprotonation
The role of the base is to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.[5] For sterically hindered couplings, a strong, non-nucleophilic base is required.
Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most commonly employed and effective base for these reactions.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong, non-nucleophilic base that can be effective.[7] The use of weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may require higher reaction temperatures and catalyst loadings and are generally less effective for such challenging substrates.[4][6]
Solvent Considerations: The choice of base is also linked to the solvent. In nonpolar solvents like toluene or dioxane, an anionic base is necessary to deprotonate the palladium-amine complex.[8][9][10]
The Solvent: Influencing Solubility and Reactivity
The solvent must be capable of dissolving the reagents and maintaining the catalyst in an active state at the required reaction temperature.
Recommended Solvents: Aprotic, nonpolar, or weakly polar solvents are generally favored for the Buchwald-Hartwig amination.[11] Toluene is a common and effective choice.[9][11] 1,4-Dioxane can also be used, but its higher boiling point and potential to coordinate to the palladium center can sometimes lead to different outcomes. For substrates with poor solubility, solvents like tert-amyl alcohol may be considered.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline for the amination of 1-Bromo-2,4,5-triisopropylbenzene with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Materials and Reagents:
Reagent
Molar Equiv.
Amount (for 1 mmol scale)
Notes
1-Bromo-2,4,5-triisopropylbenzene
1.0
313.3 mg
Ensure purity of the starting material.
Amine (R¹R²NH)
1.2
1.2 mmol
Should be purified and dried if necessary.
Palladium Pre-catalyst (e.g., XPhos Pd G3)
0.01-0.02
1-2 mol %
Air-stable, but should be handled in a glovebox for best results.
Ligand (e.g., XPhos)
0.01-0.02
1-2 mol %
The ratio of Pd to ligand is typically 1:1 to 1:1.2.
Sodium tert-butoxide (NaOtBu)
1.4
134.5 mg
A strong base, handle in a glovebox as it is hygroscopic.
Anhydrous Toluene
-
5 mL
Use a dry, degassed solvent.
Procedure:
Reaction Setup: In a glovebox, add 1-Bromo-2,4,5-triisopropylbenzene (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv), the ligand (if not using a pre-catalyst complex, 0.01-0.02 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Addition of Reactants: Remove the Schlenk tube from the glovebox, and under a positive pressure of argon or nitrogen, add the amine (1.2 equiv) and anhydrous toluene (to make a ~0.2 M solution).
Degassing: Seal the Schlenk tube and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with argon. This step is crucial to remove any dissolved oxygen which can deactivate the catalyst.
Reaction: Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
Monitoring: Monitor the progress of the reaction by taking small aliquots (under argon) and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
Extraction and Washing: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Troubleshooting and Considerations
Low or No Conversion:
Inactive Catalyst: Ensure that the reaction was set up under inert conditions and that the solvent and reagents were anhydrous.
Incorrect Base: The strength and solubility of the base are critical. Ensure NaOtBu is fresh and was handled under inert conditions.
Temperature: For particularly challenging couplings, a higher reaction temperature may be required.
Side Reactions:
Hydrodehalogenation: This side reaction, where the aryl bromide is reduced to the corresponding arene, can compete with the desired amination. Using a bulkier ligand can sometimes suppress this pathway.[1]
Homocoupling: Dimerization of the aryl bromide can occur, though it is less common with bulky substrates.
Conclusion
The Buchwald-Hartwig amination of the sterically demanding 1-Bromo-2,4,5-triisopropylbenzene is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active catalyst system, specifically a palladium pre-catalyst paired with a bulky and electron-rich biaryl phosphine ligand, in conjunction with a strong, non-nucleophilic base and an anhydrous, aprotic solvent. The protocol provided in this guide, grounded in a mechanistic understanding of the reaction, offers a robust starting point for researchers seeking to synthesize sterically encumbered arylamines. As with any chemical reaction, careful attention to experimental detail, particularly the exclusion of air and moisture, is paramount for achieving high yields and reproducibility.
References
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
Nalivela, K. S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
Nalivela, K. S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
Ma, D., et al. (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]
Choi, K., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
Fors, B. P. (2009, July 1). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. DSpace@MIT. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
Zhang, Y., et al. (2016). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
Carrow, B. P., & Hartwig, J. F. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
Daugulis, O., et al. (2013, June 12). Sterically controlled, palladium-catalyzed intermolecular amination of arenes. PubMed. [Link]
Technical Support Center: Strategies for Removing Unreacted 1,2,4-Triisopropylbenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven strategies for the effective removal of unreacted 1,2,4-triisopropylbe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven strategies for the effective removal of unreacted 1,2,4-triisopropylbenzene from your product mixture. Given its high boiling point and nonpolar nature, this residual starting material or solvent can present unique purification challenges. This guide is designed to help you select the most effective purification strategy based on the specific properties of your target compound.
Understanding the Challenge: Properties of 1,2,4-Triisopropylbenzene
Effective purification begins with understanding the physicochemical properties of the impurity you need to remove. 1,2,4-Triisopropylbenzene is a nonpolar aromatic hydrocarbon with a high boiling point, making standard solvent removal techniques like rotary evaporation ineffective.[1][2]
The optimal method for removing 1,2,4-triisopropylbenzene is entirely dependent on the physical and chemical properties of your desired product. Use the following decision-making workflow and frequently asked questions to identify the best path forward.
Technical Support Center: Purification of 1-Bromo-2,4,6-triisopropylbenzene by Vacuum Distillation
Welcome to the technical support guide for the purification of 1-Bromo-2,4,6-triisopropylbenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile build...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 1-Bromo-2,4,6-triisopropylbenzene. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and require a high degree of purity for their downstream applications. As a sterically hindered aryl bromide, 1-Bromo-2,4,6-triisopropylbenzene is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its high boiling point and potential for thermal degradation at atmospheric pressure make vacuum distillation the purification method of choice.[4]
This guide provides a comprehensive overview, from fundamental properties to a detailed experimental protocol and a troubleshooting FAQ to address common issues encountered in the laboratory.
Section 1: Core Compound Characteristics
A thorough understanding of the physical properties of 1-Bromo-2,4,6-triisopropylbenzene is critical for a successful distillation. The data below has been consolidated from reliable chemical suppliers and databases.
Technical Support Center: Recrystallization of 1-Bromo-2,4,5-triisopropylbenzene and Related Derivatives
Welcome to the technical support center for the purification of 1-Bromo-2,4,5-triisopropylbenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who en...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-Bromo-2,4,5-triisopropylbenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of sterically hindered, nonpolar aromatic compounds. The unique structural features of these molecules—namely their bulk and hydrophobicity—often complicate standard purification techniques like recrystallization.
This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common issues, from solvent selection to troubleshooting poor yields and "oiling out," ensuring that every protocol is a self-validating system for achieving high-purity materials.
It is important to note that while the focus is on the 2,4,5-isomer and its derivatives, much of the available literature and practical advice is derived from work with the closely related and more common 1-Bromo-2,4,6-triisopropylbenzene (CAS 21524-34-5).[1][2][3] The principles discussed here are broadly applicable to this entire class of bulky organobromine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for 1-Bromo-2,4,5-triisopropylbenzene derivatives?
A1: The principle of "like dissolves like" is the cornerstone of solvent selection.[4] Given that 1-Bromo-2,4,5-triisopropylbenzene derivatives are nonpolar due to the large alkyl groups and benzene ring, the ideal solvent will share these characteristics. The perfect single solvent for recrystallization should exhibit the following properties:
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[5]
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).[5] This differential solubility is the driving force for crystallization and high recovery.
Favorable Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out."[6]
Inertness: The solvent must not react with the compound.
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[7]
For this class of compounds, start with nonpolar solvents like hexanes or heptane, or slightly more polar solvents like isopropanol or ethanol. Often, a mixed-solvent system is required to achieve the ideal solubility profile.[8]
Q2: The common isomer, 1-Bromo-2,4,6-triisopropylbenzene, is a liquid at room temperature. How can recrystallization be used for its purification?
A2: This is an excellent observation. 1-Bromo-2,4,6-triisopropylbenzene is indeed a liquid at ambient temperatures, with a boiling point of 96-97 °C at 0.1 mmHg.[9] Standard recrystallization is used to purify compounds that are solid at room temperature.[4] However, there are two scenarios where this technique becomes relevant:
Purification of Solid Derivatives: The most common application is not for purifying the liquid starting material itself, but for purifying solid derivatives synthesized from it. Many downstream products, such as those from Suzuki couplings or other cross-coupling reactions, will be solids that require recrystallization.[1]
Low-Temperature Crystallization: If the compound has a melting point slightly below or near room temperature, it may be possible to induce crystallization by dissolving it in a suitable solvent (e.g., pentane) and cooling the solution to a very low temperature (e.g., in a dry ice/acetone bath). This is a more specialized technique and is often less efficient than distillation for purifying a liquid. For 1-Bromo-2,4,6-triisopropylbenzene, vacuum distillation is typically the more practical method for purification.
Q3: What initial solvents should I screen for a new solid derivative of 1-Bromo-2,4,5-triisopropylbenzene?
A3: For a new, uncharacterized solid derivative, a systematic solvent screening is crucial. The bulky isopropyl groups dominate the molecule's properties, making it largely nonpolar and lipophilic. Therefore, the screening should focus on solvents ranging from nonpolar to moderately polar.
The use of highly polar solvents like water is unlikely to be successful unless the derivative incorporates a very polar functional group.[8] A solvent pair system, such as hexanes/ethyl acetate or ethanol/water, is often a highly effective choice when a single solvent fails.[10]
Troubleshooting Guide
Q4: My compound "oiled out" instead of crystallizing. What's happening and how do I fix it?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice.[11] This is one of the most common problems when working with bulky, relatively low-melting point solids.
Causality:
Melting Point Depression: The melting point of your solid is lower than the boiling point of your chosen solvent. When the solution cools, it becomes saturated at a temperature where your compound is still a liquid.[6]
High Impurity Concentration: Significant amounts of impurities can depress the melting point of the eutectic mixture, leading to oil formation.[12]
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[11]
Solutions:
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[12]
Slow Down the Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask (e.g., by placing it on a cork ring or paper towels) can promote the formation of crystals over oils.[11]
Change Solvents: Select a solvent with a lower boiling point.
Use a Solvent Pair: If using a single solvent, try a mixed solvent system. Dissolve the compound in a minimum of the "good" (high-solubility) solvent and slowly add the "bad" (low-solubility) solvent dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[6]
Q5: No crystals are forming even after the solution has cooled completely. What should I do?
A5: The failure of a cooled solution to produce crystals is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[11]
Causality:
Excess Solvent: This is the most frequent cause. If too much solvent is used, the solution never reaches the point of saturation upon cooling, and the compound remains dissolved.[11]
Supersaturation: The solution may be cooled below its saturation point without nucleation (the initial formation of crystals) occurring.[13]
Solutions:
Induce Crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystallization.[11]
Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume). Then, allow the solution to cool again.[12]
Further Cooling: Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility. Combine this with scratching for best results.[11]
Q6: My recrystallization resulted in a very low yield. How can I improve it?
A6: A low yield indicates that a significant portion of your product was lost during the process. Maximizing recovery requires careful attention to technique.
Causality:
Using Excessive Solvent: As discussed in Q5, this is a primary cause of product loss to the mother liquor (the remaining solution after filtration).[6][12]
Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter paper along with the impurities.
Incomplete Cooling: Not cooling the solution sufficiently before filtration will leave a substantial amount of product dissolved.[7]
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.[6]
Solutions:
Use the Minimum Amount of Hot Solvent: The guiding principle of recrystallization is to use the minimum volume of hot solvent required to fully dissolve the solid.[7]
Pre-heat Your Filtration Apparatus: When performing a hot gravity filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Maximize Cooling Time: Allow the flask to cool to room temperature undisturbed, then place it in an ice bath for at least 30 minutes before filtering to maximize crystal formation.[10]
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.[5]
Recover a Second Crop: The mother liquor can be concentrated by boiling off some solvent to recover a second, though typically less pure, crop of crystals.[7]
Q7: My final crystals are still colored. How can I remove colored impurities?
A7: A persistent color in a supposedly colorless compound indicates the presence of highly conjugated impurities or oxidation byproducts.[14][15]
Causality:
Colored Impurities: These are often polar, highly conjugated molecules that get trapped in the crystal lattice.
Oxidation: Aryl bromides or their reaction partners can sometimes form minor, colored byproducts.
Solutions:
Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing large, colored impurity molecules.[14]
After dissolving your crude product in the hot solvent, remove the flask from the heat source.
Add a very small amount of activated carbon powder (a spatula tip is often enough; typically 1-2% by weight).
Bring the solution back to a boil for a few minutes.
Perform a hot gravity filtration through fluted filter paper to remove the carbon and the adsorbed impurities.[10]
Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Repeat the Recrystallization: A second recrystallization is often sufficient to leave the remaining colored impurities behind in the mother liquor.
Data & Visualization
Table 1: Properties of Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity
Notes & Common Uses for Nonpolar Compounds
Heptane
98
Nonpolar
Excellent for very nonpolar compounds. Often used in a solvent pair with a more polar solvent.
Ethanol
78
Polar Protic
A great general-purpose solvent. Good for compounds with moderate polarity.[7]
Isopropanol
82
Polar Protic
Similar to ethanol but slightly less polar and with a higher boiling point.[16]
Ethyl Acetate
77
Polar Aprotic
A good mid-polarity solvent. Often paired with hexanes.[8]
Toluene
111
Nonpolar
Good for compounds that require higher temperatures to dissolve. Can be difficult to remove completely.
Acetone
56
Polar Aprotic
A strong solvent, but its low boiling point can be advantageous. Often paired with hexanes.[8]
This diagram provides a logical decision-making process for addressing the most common issues encountered during recrystallization.
Caption: A decision flowchart for troubleshooting common recrystallization problems.
Experimental Protocols
Protocol 1: Screening for an Optimal Recrystallization Solvent
Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., heptane, ethanol, ethyl acetate) dropwise, vortexing after each addition. If the solid dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[17]
Solvent Addition (Heating): If the solid is insoluble at room temperature, gently heat the test tube in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
Cooling: Remove the tube from the heat and allow it to cool to room temperature. Observe for crystal formation. If no crystals form, scratch the inside of the tube with a glass rod.
Ice Bath: Place the tube in an ice-water bath for 15-20 minutes. Note the quantity and quality of the crystals that form.
Selection: The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of crystals upon cooling.[17] If no single solvent is ideal, identify a "good" solvent (dissolves the compound well) and a "bad" solvent (compound is insoluble) that are miscible to test as a solvent pair.
Protocol 2: General Recrystallization Procedure for a Solid Derivative
Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size. Add a boiling stick or magnetic stir bar. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling or stirring. Continue adding hot solvent until the solid is completely dissolved.[10]
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-5 minutes.
Hot Gravity Filtration: If carbon was added or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. The slower the cooling, the larger and purer the crystals will be.[5]
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.[7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.
Drying: Allow air to be pulled through the crystals for several minutes to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
References
LookChem. (n.d.). Cas 21524-34-5, 1-BROMO-2,4,6-TRIISOPROPYLBENZENE. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1-Bromo-2,4,6-triisopropylbenzene (CAS 21524-34-5). Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Recrystallization1. Retrieved from [Link]
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
Reddit. (2021, February 22). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. Retrieved from [Link]
Science Learning Center, University of Michigan-Dearborn. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
Concordia University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
University of Gujrat. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
Reddit. (2021, August 24). Struggling with large scale recrystallization. Retrieved from [Link]
SARA Research & Development Centre. (n.d.). 1-Bromo-2,4,6-Triisopropylbenzene. Retrieved from [Link]
YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]
UCLA Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
Technical Support Center: High-Selectivity Bromination of 1,2,4-Triisopropylbenzene
[1][2][3] Ticket ID: TIB-BR-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary: The Selectivity Paradox Researchers working with 1,2,4-triisoprop...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Ticket ID: TIB-BR-SEL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary: The Selectivity Paradox
Researchers working with 1,2,4-triisopropylbenzene face a unique "Selectivity Paradox." You are attempting to perform an Electrophilic Aromatic Substitution (EAS) on a substrate that is:
Electronically Activated: Three alkyl groups make the ring electron-rich.[1][3]
Sterically Shielded: The bulky isopropyl groups block access to the ring carbons.[3]
Radically Vulnerable: The molecule contains three tertiary benzylic hydrogens, which are exceptionally prone to free-radical abstraction.[1][2][3]
The Core Challenge: The reaction conditions required to force bromine onto the sterically hindered ring (Heat/Lewis Acid) often inadvertently trigger the lower-energy pathway: Benzylic Bromination (side-chain attack) or Isomerization (alkyl migration).[1][3]
This guide provides the protocols to suppress the radical pathway and direct bromine exclusively to the C5-position of the aromatic ring.[3]
Mechanism & Selectivity Logic
To achieve high selectivity, you must control the competition between the Ionic Pathway (Nuclear Bromination) and the Radical Pathway (Benzylic Bromination).[3]
The Pathway Bifurcation
The following diagram illustrates how environmental controls dictate the reaction outcome.
Figure 1: Mechanistic bifurcation showing how light and catalysts determine the product outcome.[1][2][3]
Regioselectivity: Why Position 5?
If the ionic pathway is successfully engaged, the bromine must choose a position on the ring.[3]
Position 3: Flanked by isopropyl groups at C2 and C4.[3] Sterically Impossible.
Position 6: Flanked by isopropyl at C1 and H at C5.[3] However, the 1,2-diisopropyl motif creates a "buttressing effect," crowding the C6 position more than it appears.[1][2][3]
Position 5: Para to C2; Meta to C1/C4. It is the least hindered position and electronically activated by the ortho-isopropyl group at C4.[1][3] This is the Target.
Optimized Experimental Protocol
Objective: Synthesis of 5-bromo-1,2,4-triisopropylbenzene with <5% benzylic impurity.
).[3] It is too strong and will cause the isopropyl groups to migrate (Jacobsen Rearrangement), converting your substrate into the thermodynamically stable 1,3,5-isomer.[1][2][3]
Additives: A radical scavenger (e.g., small amount of hydroquinone) can be added if benzylic bromination persists.[3]
Step-by-Step Workflow
Phase
Step
Action
Technical Rationale
Prep
1
Exclude Light
Wrap the entire reaction vessel, including the addition funnel, in aluminum foil. Turn off fume hood lights.
Setup
2
Catalyst Prep
Add substrate (1.0 equiv) and Fe powder (5 mol%) to dry DCM under atmosphere.[3]
Cooling
3
Thermal Control
Cool the mixture to -10°C to 0°C using an ice/salt bath.
Reaction
4
Controlled Addition
Add (1.05 equiv) dropwise over 60-90 minutes.
Quench
5
Workup
Quench with saturated (sodium bisulfite) solution.[3]
Troubleshooting Guide & FAQs
Q1: I am seeing a complex mixture of alkyl bromides (benzylic bromination). Why?
Diagnosis: The Radical Pathway is active.[3]
Root Causes & Fixes:
Light Leak: Even ambient lab light can trigger this.[3] Fix: Ensure total darkness (foil wrap).
Peroxides: Old ether or solvents may contain peroxides acting as radical initiators.[3][4] Fix: Use fresh, distilled solvents or test for peroxides.[1][3]
Temperature: Reaction ran too hot. Fix: Strictly maintain <0°C.
Oxygen:
can sometimes promote radical processes.[3] Fix: Ensure a vigorous Nitrogen purge.[3]
Q2: I isolated the product, but NMR shows it is 1-bromo-2,4,6-triisopropylbenzene.
Diagnosis: Isomerization (Jacobsen Rearrangement) occurred.[3]
Root Cause: The catalyst was too strong (likely
or at high temps), or the reaction ran too long.[3]
Mechanism: Strong Lewis acids can reversibly protonate the ring (ipso-attack), allowing the bulky isopropyl groups to migrate to the thermodynamically favored 1,3,5-pattern (meta-distal relationship) before or after bromination.[1][2][3]
Fix: Switch to Iron powder () or Iodine () as a milder catalyst.[3] Avoid completely.[3]
Q3: The reaction is sluggish. Can I heat it up?
Answer:No. Heating significantly increases the rate of benzylic hydrogen abstraction (radical path) relative to ring substitution.[3]
Alternative: If the reaction is slow at 0°C:
Verify your catalyst is active (Fe powder should be fine mesh).[3]
Increase catalyst loading slightly (up to 10 mol%).
Ensure the solvent is dry (water deactivates the Lewis Acid).[3]
Q4: How do I distinguish the isomers by NMR?
Data Table: 1H NMR Diagnostic Signals
Feature
Target: 5-Bromo-1,2,4-triisopropyl
Impurity: Benzylic Bromide
Impurity: 1-Bromo-2,4,6-triisopropyl
Aromatic Region
Two singlets (para to each other) or two weak doublets (due to steric twisting).[1][2][3]
2 septets + 1 singlet/shifted signal (approx 2.0-2.5 ppm for C-Br-Me2).[1][2][3]
1 septet (approx 3.5 ppm) integrating for 3H.
Integration
2 Ar-H : 3 Benz-H.
2-3 Ar-H : 2 Benz-H.
2 Ar-H : 3 Benz-H.
References
Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (Chapter 11: Aromatic Substitution, Electrophilic).
Olah, G. A., et al. (1987).[1][3] Aromatic Substitution.[3][5][6] L. Bromination of Alkylbenzenes. Journal of the American Chemical Society.[3]
Cheung, K. K., et al. (2010).[1][3] Jacobsen Rearrangement during the Bromination of 1,2,4-Triisopropylbenzene. Tetrahedron Letters. (Mechanistic insight on alkyl migration).
RSC Publishing. (2021).[3] Structural effects on the bromination rate and selectivity of alkylbenzenes. Physical Chemistry Chemical Physics.[3][7]
BenchChem. (2025).[3][8] Troubleshooting workflow for sterically hindered cross-coupling and halogenation.
Disclaimer: This guide assumes standard laboratory safety protocols. Bromine is highly toxic and corrosive.[3][9] All manipulations must be performed in a functioning fume hood.
Structural Elucidation of Brominated Triisopropylbenzenes: A Comparative NMR Guide
Introduction: The Steric Imperative In the synthesis of bulky ligands for cross-coupling (e.g., Buchwald-Hartwig) or polymerization catalysts, 1-Bromo-2,4,6-triisopropylbenzene (the symmetric "2,4,6-isomer") is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Steric Imperative
In the synthesis of bulky ligands for cross-coupling (e.g., Buchwald-Hartwig) or polymerization catalysts, 1-Bromo-2,4,6-triisopropylbenzene (the symmetric "2,4,6-isomer") is a critical intermediate.[1] Its steric bulk prevents catalyst deactivation and enforces reductive elimination.
However, the bromination of 1,2,4-triisopropylbenzene—or rearrangement during the synthesis of the 1,3,5-precursor—can yield the thermodynamically stable but structurally distinct 1-Bromo-2,4,5-triisopropylbenzene (the asymmetric "2,4,5-isomer").
Distinguishing these isomers is not merely an academic exercise; the difference in substitution pattern drastically alters the Percent Buried Volume (%Vbur) of the resulting ligand, potentially killing catalytic activity. This guide provides a definitive, self-validating NMR protocol to distinguish these isomers without the need for X-ray crystallography.
Structural Logic & Symmetry Analysis
The primary differentiator between these molecules is molecular symmetry .
Result: You should observe NOE enhancement only at the ortho-isopropyl methine signal (positions 2,6).[1]
Validation: You will see zero enhancement of the para-isopropyl group (position 4).[1]
Scenario 2 (Suspected 2,4,5-Isomer):
Irradiate the aromatic proton at Position 3 (sandwiched between two iPr groups).[1]
Result: Enhancement of two different isopropyl methine signals (Pos 2 and Pos 4).
Irradiate the aromatic proton at Position 6 (next to Br).[1]
Result: Enhancement of one isopropyl methine (Pos 5) and potentially the isopropyl methyls if conformation allows.[1]
Visual Mechanism: NOE Interactions
Figure 2: Spatial relationships detectable by NOESY. The 2,4,6-isomer shows a specific "blind spot" between Ar-H and the para-isopropyl group.
References
National Institute of Standards and Technology (NIST). 1-Bromo-2,4,6-triisopropylbenzene Mass and NMR Data.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
Reich, H. J. Proton NMR Chemical Shifts: Aromatics and Alkyl Benzenes. University of Wisconsin-Madison Organic Chemistry Data.[1] [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for symmetry arguments in NMR).
Comparative Chromatographic Profiling: 1-Bromo-2,4,6-Triisopropylbenzene vs. Isomeric Impurities
Executive Summary Objective: To provide an authoritative technical guide on the gas chromatography-mass spectrometry (GC-MS) characterization of 1-bromo-2,4,6-triisopropylbenzene (TIPB-Br). Context: The bromination of 1,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide an authoritative technical guide on the gas chromatography-mass spectrometry (GC-MS) characterization of 1-bromo-2,4,6-triisopropylbenzene (TIPB-Br).
Context: The bromination of 1,3,5-triisopropylbenzene is a sterically demanding electrophilic aromatic substitution. A common critical quality attribute (CQA) failure in this synthesis is the formation of benzylic bromides (alpha-substitution) rather than the desired aryl bromides (ring substitution).
Scope: This guide compares the performance of standard non-polar stationary phases (5% phenyl) against mid-polar alternatives (50% phenyl) in resolving these structural isomers.
The Analytical Challenge: Steric vs. Electronic Resolution
The bulky isopropyl groups of the starting material create a "picket fence" effect. While this directs bromination to the ring positions, it also increases the likelihood of free-radical side reactions at the benzylic (alpha) carbon if conditions are not strictly controlled (e.g., light exclusion).
Structural Variants (The "Alternatives")
In a crude reaction mixture, you are distinguishing between:
Mechanism: Separation primarily by boiling point (dispersive forces).
Performance:
Pros: High thermal stability, low bleed.
Cons: Poor resolution between ring-bromo and alpha-bromo isomers because their boiling points are nearly identical due to similar molecular weights and volumes.
Pros: The electron-deficient aromatic ring (due to Br) interacts differently with the phenyl phase than the alkyl-bromide impurity.
Cons: Lower maximum temperature limit (usually ~320°C).
Experimental Protocol
To validate these methods, follow this self-validating protocol.
1. Sample Preparation:
Dissolve 10 mg of crude product in 10 mL Dichloromethane (HPLC Grade).
Critical Step: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (
residues) which cause inlet activity and peak tailing.
2. GC Parameters:
Parameter
Method A (Standard)
Method B (Recommended)
Column
30m x 0.25mm x 0.25µm (5% Phenyl)
30m x 0.25mm x 0.25µm (50% Phenyl)
Inlet Temp
260°C
250°C
Injection
1 µL, Split 50:1
1 µL, Split 50:1
Flow (He)
1.0 mL/min (Constant Flow)
1.2 mL/min (Constant Flow)
Oven Ramp
100°C (1 min) 20°C/min 300°C
100°C (1 min) 15°C/min 280°C
3. MS Acquisition:
Source Temp: 230°C.
Quad Temp: 150°C.
Scan Range: 40–450 amu.
Solvent Delay: 3.0 min.
Data Interpretation & Results
Retention Time Comparison
The following table summarizes the resolution performance. Note that on the 50% Phenyl column, the separation factor (
) increases significantly.
Analyte
RT (min) - Method A
RT (min) - Method B
Resolution (Rs) Method B
1,3,5-Triisopropylbenzene
6.45
7.10
N/A
Target (Ring-Br)
9.12
10.45
> 2.5 (Baseline)
Impurity (Alpha-Br)
9.20
11.05
-
Analyst Note: On Method A (5% Phenyl), the Target and Impurity often co-elute as a single shouldered peak. Method B provides a clear ~0.6 min window between them.
Mass Spectral Fragmentation Analysis
Correct identification relies on interpreting the fragmentation caused by the steric bulk of the isopropyl groups.
Molecular Ion (
):
Visible at m/z 282/284 (1:1 ratio due to
).
Intensity: Weak to Moderate. The bulky isopropyl groups promote fragmentation.
Base Peak (
):
m/z 267/269 .
Mechanism:[2] Loss of a methyl group from one of the isopropyl chains. This forms a stabilized benzylic cation.[2] This is the quantification ion .
Benzylic vs. Ring Bromine Differentiator:
Ring-Br (Target): Shows strong retention of the Br atom in fragments (e.g., m/z 267/269).
Alpha-Br (Impurity): Shows a dominant loss of Br (M-79/81) to form the tropylium-like cation at m/z 203 .
Diagnostic Rule: If the spectrum is dominated by m/z 203 and lacks the bromine isotope pattern in the base peak, it is the impurity.
MS Logic Flow Diagram
Figure 2: Decision tree for identifying isomers based on EI-MS fragmentation patterns.
ChemicalBook. 1-Bromo-2,4,6-triisopropylbenzene Properties and Synthesis Routes.Link
Thermo Fisher Scientific. DFS - Analysis of Brominated Flame Retardants with High Resolution GC/MS. (Demonstrates principles of separating brominated aromatics). Link
Doc Brown's Chemistry. Mass spectrum of 2-bromopropane and alkyl halides (Fragmentation Principles).Link
ResearchGate. Mass spectral fragmentation pattern of halogenated phenylpiperazinopropanones (General aromatic halide fragmentation).Link
[1] Executive Summary & Comparison Scope 1-Bromo-2,4,5-triisopropylbenzene is a specialized aromatic building block, distinct from its more common isomer, 1-Bromo-2,4,6-triisopropylbenzene.[1] Due to the significant ster...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Comparison Scope
1-Bromo-2,4,5-triisopropylbenzene is a specialized aromatic building block, distinct from its more common isomer, 1-Bromo-2,4,6-triisopropylbenzene.[1] Due to the significant steric bulk of three isopropyl groups and the electron-withdrawing nature of the bromine, definitive characterization is critical to ensure regioselectivity during synthesis (e.g., bromination of 1,2,4-triisopropylbenzene).[1]
This guide provides a comparative spectroscopic analysis, distinguishing the target molecule from its precursor (1,2,4-triisopropylbenzene) and its regioisomer (1-Bromo-2,4,6-triisopropylbenzene) .[1]
Why IR?
While NMR is the gold standard for structure elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, non-destructive method for monitoring reaction progress and verifying substitution patterns via the "fingerprint region" (600–900 cm⁻¹), which is highly sensitive to aromatic substitution geometry.
Structural Framework & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating components. The massive alkyl burden (18 aliphatic protons vs. 2 aromatic protons) dominates the high-frequency region, making the low-frequency fingerprint region the primary diagnostic tool.[1]
Diagram 1: Structural Vibration Map
The following diagram illustrates the causal link between the molecular structure and expected IR signals.
Caption: Logical mapping of functional groups to specific vibrational modes. The Out-of-Plane (OOP) bending is the critical differentiator for the substitution pattern.
Comparative Peak Analysis
The following table contrasts the target molecule with its direct precursor and primary isomer. Use this to track reaction completion and purity.
Table 1: Diagnostic Peak Comparison
Region
Vibrational Mode
Target: 1-Br-2,4,5-tri-iPr
Precursor: 1,2,4-tri-iPr
Isomer: 1-Br-2,4,6-tri-iPr
High Freq
Ar-H Stretch
>3000 cm⁻¹ (Weak, 2H)
>3000 cm⁻¹ (Med, 3H)
>3000 cm⁻¹ (Weak, 2H)
Alkyl
Ali-H Stretch
2960–2870 cm⁻¹ (Very Strong)
2960–2870 cm⁻¹ (Very Strong)
2960–2870 cm⁻¹ (Very Strong)
Fingerprint
OOP Bending
~875–860 cm⁻¹ (1 Band)*
825 & 880 cm⁻¹ (2 Bands)**
~860–850 cm⁻¹ (1 Band)***
Skeletal
Ring Breathing
~1460 cm⁻¹
~1500, 1460 cm⁻¹
~1460 cm⁻¹
Specific
Gem-Dimethyl
1385 & 1365 cm⁻¹ (Doublet)
1380 & 1360 cm⁻¹ (Doublet)
1385 & 1365 cm⁻¹ (Doublet)
Key mechanistic distinctions:
*Target (2,4,5-): Contains two isolated aromatic protons at positions 3 and 6.[1] Isolated protons typically show a single strong OOP band in the 860–900 cm⁻¹ range.
*Precursor (1,2,4-): Contains two adjacent protons (positions 5,[1]6) and one isolated proton (position 3). This creates a multi-band pattern (typically one band <830 cm⁻¹ for the adjacent pair and one >860 cm⁻¹ for the isolated H). Disappearance of the ~825 cm⁻¹ band indicates consumption of starting material.
*Isomer (2,4,6-): Contains two equivalent meta-protons (positions 3,5).[1] While similar to the target, the symmetry often simplifies the fingerprint region further. Definitive distinction between 2,4,5- and 2,4,6- isomers usually requires ¹H NMR (singlet vs. doublet splitting of aromatic protons).[1]
Detailed Spectral Interpretation
A. The Aliphatic Dominance (3000–2800 cm⁻¹)
Because the molecule carries three isopropyl groups, the spectrum is dominated by C-H stretching vibrations.
ν_as(CH₃): ~2960 cm⁻¹ (Strongest peak).
ν_s(CH₃): ~2870 cm⁻¹.
Diagnostic Value: This region confirms the integrity of the alkyl groups but cannot distinguish between isomers.
B. The "Gem-Dimethyl" Doublet (1385–1360 cm⁻¹)
The isopropyl group characteristic is the deformation vibration of the gem-dimethyl group.
Observation: You will see a distinct doublet (two peaks of nearly equal intensity) at approximately 1385 cm⁻¹ and 1365 cm⁻¹.
Validation: If this doublet appears as a singlet or is unresolved, check for solvent contamination (e.g., residual chloroform or hexane) or low resolution settings on the FTIR.
C. The Fingerprint Region (900–600 cm⁻¹)
This is the "truth" region for substitution patterns.
1,2,4,5-Tetrasubstitution: The target molecule has protons at positions 3 and 6.[1] These are para to each other but isolated by substituents.
Expectation: A strong band near 870 ± 10 cm⁻¹ corresponding to the out-of-plane bending of isolated aromatic hydrogens.[1]
Differentiation: If you see a band near 810–830 cm⁻¹ , your sample likely contains unreacted 1,2,4-triisopropylbenzene (which possesses adjacent hydrogens).[1]
Experimental Protocol (ATR-FTIR)[1]
This protocol is designed for Attenuated Total Reflectance (ATR) , the modern standard for solid/liquid analysis, eliminating the need for KBr pellets.
Diagram 2: Self-Validating Workflow
Caption: Step-by-step ATR-FTIR acquisition workflow with built-in quality control check.
Step-by-Step Methodology
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Clean with isopropanol and allow to dry completely.
Background: Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
Sample Loading:
If Liquid: Place 1 drop directly on the crystal.
If Solid: Place nearly 5-10 mg on the crystal and apply pressure using the anvil until the force gauge reaches the optimized zone.
Acquisition:
Range: 4000–600 cm⁻¹.
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
Scans: Minimum 16 scans to improve Signal-to-Noise ratio.
Validation (The "Self-Check"):
Look at the region >3000 cm⁻¹.[2][3] Do you see weak aromatic C-H stretches? If not, your contact pressure may be too low, or the sample is too thick/opaque.
Look at 2350 cm⁻¹. Is there a large double peak? If yes, the background subtraction failed (CO₂ change). Re-run background.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for IR correlation charts and substitution patterns).
NIST Chemistry WebBook. IR Spectrum of 1,2,4-Triisopropylbenzene. National Institute of Standards and Technology.[4][5] Link
Sigma-Aldrich. Product Specification: 1-Bromo-2,4,6-triisopropylbenzene.[1] (Used for isomeric comparison data). Link
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
Navigating the Labyrinth of Polysubstituted Aromatics: A Comparative Guide to the C13 NMR Chemical Shifts of 1-Bromo-2,4,5-triisopropylbenzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of complex organic molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of complex organic molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. This guide delves into the C13 NMR chemical shifts of 1-Bromo-2,4,5-triisopropylbenzene, a polysubstituted aromatic compound where the interplay of steric and electronic effects creates a unique spectral fingerprint. In the absence of direct experimental data for this specific isomer, we will employ predictive methodologies, grounded in established substituent effects, and draw robust comparisons with structurally related analogues to provide a comprehensive analytical framework.
The Predicted C13 NMR Landscape of 1-Bromo-2,4,5-triisopropylbenzene
Predicting the C13 NMR chemical shifts of a substituted benzene ring can be achieved with a high degree of accuracy by utilizing empirical additivity rules. These rules are based on the substituent chemical shift (SCS) effects, which quantify the change in chemical shift of the aromatic carbons upon introduction of a substituent. For 1-Bromo-2,4,5-triisopropylbenzene, we must consider the individual and combined effects of a bromine atom and three isopropyl groups.
The bromine atom exerts a notable "heavy atom effect," which, contrary to what might be expected from its electronegativity, causes a shielding (upfield shift) of the ipso-carbon to which it is attached[1]. The isopropyl group, on the other hand, is an electron-donating group that causes a significant deshielding (downfield shift) of its ipso-carbon[2]. The interplay of these effects, along with steric interactions between the bulky isopropyl groups, governs the final chemical shifts of the aromatic carbons.
Based on these principles, the predicted C13 NMR chemical shifts for 1-Bromo-2,4,5-triisopropylbenzene are presented in Table 1.
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Rationale
C1 (C-Br)
~118
Attached to bromine, experiencing the heavy atom shielding effect.
C2 (C-CH(CH₃)₂)
~148
ortho to Br and ipso to an isopropyl group, significantly deshielded.
C3 (C-H)
~125
meta to Br and ortho to two isopropyl groups, influenced by steric and electronic effects.
C4 (C-CH(CH₃)₂)
~146
para to Br and ipso to an isopropyl group, strongly deshielded.
C5 (C-CH(CH₃)₂)
~145
meta to Br and ipso to an isopropyl group, strongly deshielded.
C6 (C-H)
~129
ortho to Br and meta to two isopropyl groups.
CH (isopropyl)
~34-35
Methine carbons of the isopropyl groups.
CH₃ (isopropyl)
~23-24
Methyl carbons of the isopropyl groups.
Table 1: Predicted C13 NMR chemical shifts for 1-Bromo-2,4,5-triisopropylbenzene.
A Comparative Analysis: Juxtaposing with Structural Analogues
To validate our predictions and gain deeper insights, a comparative analysis with experimentally determined C13 NMR data of structurally similar compounds is invaluable. We will consider 1,2,4-triisopropylbenzene (the parent hydrocarbon) and 1-Bromo-2,4,6-triisopropylbenzene (a positional isomer).
Table 2: Comparative C13 NMR data of 1-Bromo-2,4,5-triisopropylbenzene and its structural analogues. (Data for 1,2,4-Triisopropylbenzene from SpectraBase[3], and for 1-Bromo-2,4,6-triisopropylbenzene from SDBS).
The comparison reveals several key trends:
Ipso-Carbon (C1): The predicted upfield shift for C1 in the target molecule (~118 ppm) compared to the unbrominated analogue (145.8 ppm) is a direct consequence of the heavy atom effect of bromine. In the 2,4,6-isomer, the C1 chemical shift (123.1 ppm) is also significantly upfield from a typical aromatic carbon.
Carbons Bearing Isopropyl Groups: The chemical shifts of the carbons directly attached to the isopropyl groups (C2, C4, C5) are all in the highly deshielded region (~145-148 ppm), consistent with the strong deshielding effect of the isopropyl substituent.
Protonated Aromatic Carbons: The chemical shifts of the carbons bearing hydrogen atoms (C3, C6) are in the expected aromatic region, with their exact positions influenced by their proximity to the bromine and isopropyl substituents.
Aliphatic Carbons: The chemical shifts of the methine (CH) and methyl (CH₃) carbons of the isopropyl groups are found in their characteristic aliphatic regions. The slight variations between the isomers reflect the different steric environments.
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the relationship between the structure and the predicted spectral data, a diagram illustrating the assignments is provided below.
A diagram of 1-Bromo-2,4,5-triisopropylbenzene with predicted C13 NMR chemical shifts.
The following flowchart outlines the systematic workflow for acquiring and analyzing C13 NMR data for compounds of this nature.
A flowchart outlining the general workflow for C13 NMR analysis.
Experimental Protocol for C13 NMR Data Acquisition
For researchers aiming to acquire experimental data on 1-Bromo-2,4,5-triisopropylbenzene or similar compounds, the following protocol provides a robust starting point.
1. Sample Preparation:
Rationale: Proper sample preparation is crucial for obtaining a high-quality spectrum. The choice of solvent is critical; it must dissolve the sample and be deuterated to avoid overwhelming the spectrum with solvent signals.
Procedure:
Accurately weigh approximately 20-50 mg of the purified compound.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good choice for many non-polar to moderately polar organic compounds.
Transfer the solution to a clean, dry 5 mm NMR tube.
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
2. Instrument Parameters (for a typical 400 MHz spectrometer):
Rationale: The choice of instrument parameters directly impacts the quality and information content of the spectrum.
Procedure:
Pulse Program: Use a standard proton-decoupled C13 NMR pulse sequence (e.g., zgpg30 on Bruker instruments). This provides a simple spectrum with one peak per unique carbon.
Spectral Width: Set a spectral width of approximately 240 ppm (from -20 to 220 ppm) to ensure all carbon signals are captured.
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial, especially for observing quaternary carbons which have longer relaxation times.
Number of Scans (NS): Due to the low natural abundance of C13, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
3. Data Processing:
Rationale: Proper data processing is essential to extract accurate chemical shift information from the raw data (Free Induction Decay - FID).
Procedure:
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Reference the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ solvent peak to 77.16 ppm.
Conclusion
References
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. Retrieved from [Link]
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]
SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
Reddit. (2025, January 13). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
A Comparative Guide for Researchers: Navigating the Isomeric Landscape of Bromotriisopropylbenzenes
For the discerning researcher in organic synthesis and drug development, the precise identity and purity of a starting material are paramount. This guide provides an in-depth analysis of 1-Bromo-2,4,5-triisopropylbenzene...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in organic synthesis and drug development, the precise identity and purity of a starting material are paramount. This guide provides an in-depth analysis of 1-Bromo-2,4,5-triisopropylbenzene, a lesser-known aryl bromide, by drawing a critical comparison with its more common and well-documented isomer, 1-Bromo-2,4,6-triisopropylbenzene. The scarcity of readily available analytical data for the 2,4,5-isomer necessitates a comparative approach, leveraging the comprehensive data of its symmetric counterpart to inform experimental design and procurement decisions.
The Significance of Isomeric Purity: A Tale of Two Bromides
1-Bromo-2,4,5-triisopropylbenzene (CAS No. 131003-16-2) and 1-Bromo-2,4,6-triisopropylbenzene (CAS No. 21524-34-5) share the same molecular formula, C15H23Br, and molecular weight of 283.25 g/mol .[1][2] However, the differential placement of the bulky isopropyl groups on the benzene ring profoundly influences their steric and electronic properties, leading to distinct reactivity, spectroscopic signatures, and potential applications.
The 2,4,6-isomer possesses a high degree of symmetry, with the bromine atom flanked by two ortho-isopropyl groups. This steric hindrance can dictate its utility in reactions where controlled substitution is desired.[3] Conversely, the asymmetric nature of the 2,4,5-isomer presents a different steric and electronic environment, which could offer unique reactivity profiles in cross-coupling reactions or as a precursor for novel molecular scaffolds. The challenge, however, lies in the current lack of comprehensive analytical data for this specific isomer.
Interpreting a Certificate of Analysis: A Deep Dive into 1-Bromo-2,4,6-triisopropylbenzene as a Benchmark
Table 1: Key Parameters on a Certificate of Analysis for 1-Bromo-2,4,6-triisopropylbenzene
Parameter
Typical Specification
Significance and Interpretation
Appearance
Colorless to light yellow liquid
A significant deviation in color may indicate the presence of impurities or degradation products.
Purity (by GC)
≥ 95-98%
Gas Chromatography (GC) separates volatile compounds. This value represents the area percentage of the main product peak, providing a primary measure of purity.[4]
Identity (by ¹H NMR)
Conforms to structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. The spectrum should be consistent with the expected chemical shifts and splitting patterns for the 2,4,6-isomer.
Refractive Index (n20/D)
~1.523
This physical constant is a quick and reliable indicator of purity. Deviations can suggest the presence of solvent or other impurities.[5]
Density (g/mL at 25 °C)
~1.118
Similar to the refractive index, this is a fundamental physical property used for identity and purity verification.[5]
Anticipated Impurities and their Detection
The synthesis of bromotriisopropylbenzenes typically involves the bromination of the corresponding triisopropylbenzene precursor. For the 2,4,6-isomer, the starting material is 1,3,5-triisopropylbenzene.[3] Potential impurities could include:
Isomeric Byproducts: Other brominated isomers, if the starting material contains other triisopropylbenzene isomers.
Dibrominated Species: Over-bromination can lead to the formation of dibromotriisopropylbenzenes.
Benzylic Bromination Products: Radical bromination at the isopropyl groups can occur, especially in the presence of light.
These impurities would be detectable by GC-MS, where they would present as distinct peaks with different retention times and mass spectra. ¹H NMR would also reveal their presence through characteristic signals.
The Enigma of 1-Bromo-2,4,5-triisopropylbenzene: A Comparison of Known and Expected Properties
While comprehensive experimental data for the 2,4,5-isomer is scarce, we can infer some of its properties and compare them to the well-characterized 2,4,6-isomer.
Table 2: Comparison of 1-Bromo-2,4,5-triisopropylbenzene and 1-Bromo-2,4,6-triisopropylbenzene
Experimental Protocols for Purity and Identity Verification
For any incoming aryl bromide, a robust analytical workflow is essential to validate its identity and purity. The following are standard protocols that should be applied to both isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To determine the purity of the sample and identify any volatile impurities.
Methodology:
Sample Preparation: Prepare a 1 mg/mL solution of the aryl bromide in a suitable solvent such as dichloromethane or hexane.
GC Conditions:
Column: A non-polar column, such as a DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Inlet Temperature: 250 °C.
Injection Volume: 1 µL with a split ratio of 50:1.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature of 60 °C for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
MS Conditions:
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40-450 m/z.
Data Analysis: Calculate the purity based on the relative peak area of the main component. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). The presence of bromine will be indicated by the characteristic M+ and M+2 isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the isomeric identity of the compound.
Methodology:
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Data Analysis:
For 1-Bromo-2,4,6-triisopropylbenzene: Expect a simple spectrum due to its symmetry. Two singlets for the two aromatic protons and distinct signals for the isopropyl groups (a septet and a doublet for the methine and methyl protons, respectively).
For 1-Bromo-2,4,5-triisopropylbenzene: Expect a more complex spectrum due to its asymmetry. Two singlets for the two aromatic protons and likely three distinct sets of signals for the three non-equivalent isopropyl groups.
Visualizing the Isomeric Difference and Analytical Workflow
The following diagrams illustrate the structural differences between the two isomers and a typical analytical workflow for their characterization.
Caption: Structural relationship between the two isomers.
Caption: A typical quality control workflow for aryl bromides.
Comparative Applications and Future Outlook
1-Bromo-2,4,6-triisopropylbenzene is a versatile reagent used in various synthetic applications:
Suzuki Coupling: It serves as a reactant in Suzuki cross-coupling reactions to form sterically hindered biaryl compounds.[8]
Pharmaceutical and Agrochemical Synthesis: It is a building block for more complex molecules, including fluorine-substituted aromatic compounds.[5][8]
Organometallic Chemistry: The sterically demanding nature of the 2,4,6-triisopropylphenyl group makes it a useful ligand in organometallic complexes.
The applications of 1-Bromo-2,4,5-triisopropylbenzene are not well-documented. However, its asymmetric structure could be advantageous in scenarios requiring finer electronic tuning or where the specific substitution pattern is crucial for biological activity in a drug discovery context.
Conclusion
While 1-Bromo-2,4,5-triisopropylbenzene remains a compound with limited available data, its potential as a unique building block in organic synthesis is clear. Researchers interested in this compound should proceed with caution and implement a rigorous analytical plan to confirm its identity and purity upon sourcing. This guide provides a framework for such an evaluation by drawing parallels with its well-characterized isomer, 1-Bromo-2,4,6-triisopropylbenzene. As research progresses, a more complete understanding of the properties and applications of this intriguing molecule will undoubtedly emerge.
A Senior Application Scientist's Guide to Reference Standards for the Identification of 1-Bromo-2,4,5-triisopropylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of novel compounds and intermediates i...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of novel compounds and intermediates is paramount. 1-Bromo-2,4,5-triisopropylbenzene serves as a key building block in the synthesis of various agrochemical and pharmaceutical agents.[1][2] Its precise structural confirmation and purity assessment are critical milestones that directly impact reaction yield, impurity profiling, and the safety of the final active ingredient. This guide provides an in-depth comparison of reference standards and methodologies for the confident identification of this compound, grounded in established analytical principles.
The Critical Role of a Reference Standard
A reference standard is a highly characterized material used as a benchmark for qualitative and quantitative analysis. For 1-Bromo-2,4,5-triisopropylbenzene, an appropriate reference standard is not merely a comparative sample but the anchor of analytical trustworthiness. It validates the identity of a newly synthesized batch and allows for the accurate quantification of its purity. The primary characteristics of a reliable reference standard include certified purity, documented traceability to a recognized standard (e.g., NIST), and comprehensive characterization data.
Analytical Techniques for Identification
A multi-faceted analytical approach is essential for the definitive identification of 1-Bromo-2,4,5-triisopropylbenzene. The selection of techniques should be orthogonal, meaning they should rely on different physicochemical principles to provide a comprehensive and self-validating profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, ¹H and ¹³C NMR provide detailed information about the molecular framework. For 1-Bromo-2,4,5-triisopropylbenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl groups.[3] Due to the substitution pattern, the aromatic region (typically 6.5-8.0 ppm) will present a specific splitting pattern that can confirm the 1,2,4,5-substitution.[3][4] Similarly, the ¹³C NMR will show a characteristic number of signals for the aromatic carbons, reflecting the molecule's symmetry.[3][5]
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is ideal for separating the target compound from volatile impurities and providing its mass-to-charge ratio. The electron ionization (EI) mass spectrum of 1-Bromo-2,4,5-triisopropylbenzene will exhibit a characteristic molecular ion peak and a fragmentation pattern that can be compared against a reference spectrum or library data, such as the one available in the NIST Chemistry WebBook.[6] GC-MS is particularly powerful for impurity profiling and can be optimized for high sensitivity and resolution.[7]
High-Performance Liquid Chromatography (HPLC): While GC-MS is suitable for volatile compounds, HPLC is a versatile alternative, especially for purity assessment. A reversed-phase HPLC method can effectively separate the non-polar 1-Bromo-2,4,5-triisopropylbenzene from more polar or less polar impurities. The retention time of the synthesized compound should precisely match that of the reference standard under identical conditions.
Comparison of Commercially Available Reference Materials
When selecting a reference standard, it is crucial to compare offerings from various suppliers. The key differentiators are not just purity but also the level of certification and the accompanying documentation.
Supplier
Product Name
CAS Number
Purity
Notes
Sigma-Aldrich
1-Bromo-2,4,6-triisopropylbenzene
21524-34-5
95%
Provides basic physicochemical data and a Certificate of Analysis for specific batches.[1]
Santa Cruz Biotechnology
1-Bromo-2,4,6-triisopropylbenzene
21524-34-5
-
Marketed for research use; lot-specific data available on the Certificate of Analysis.[8]
Amerigo Scientific
1-Bromo-2,4,6-triisopropylbenzene
21524-34-5
95%
States that analytical data is not collected for this product, emphasizing the need for user verification.[9]
Insight: The term "reference standard" can be used loosely by suppliers. A material sold with a stated purity of 95% without comprehensive certification is more accurately termed a "high-purity material." For rigorous drug development or regulatory submissions, a Certified Reference Material (CRM) from an accredited body is the gold standard. In the absence of a commercially available CRM for 1-Bromo-2,4,5-triisopropylbenzene, a well-characterized in-house standard, qualified against a commercially available high-purity batch, is a viable and necessary alternative.
Experimental Workflow and Protocols
The following section details a robust, self-validating workflow for the identification and purity assessment of a newly synthesized batch of 1-Bromo-2,4,5-triisopropylbenzene.
Workflow Diagram: Identification of 1-Bromo-2,4,5-triisopropylbenzene
Caption: A self-validating workflow for compound identification.
Causality: GC-MS is chosen for its high resolving power and definitive mass data. A non-polar column like a TR-5MS is selected due to the non-polar nature of the analyte. A temperature gradient is essential to ensure good peak shape and separation from potential impurities, such as starting materials or by-products from the synthesis.[7][10]
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Thermo Scientific DFS with TRACE GC Ultra).[7]
Column: TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent.
Carrier Gas: Helium, constant flow at 1.0 mL/min.
Method Parameters:
Injector: 280°C, Splitless mode (1 min).
Oven Program: Initial temperature 120°C, hold for 2 min. Ramp at 15°C/min to 250°C. Ramp at 20°C/min to 300°C, hold for 5 min.
MS Transfer Line: 280°C.
Ion Source: 230°C.
Scan Range: m/z 50-500.
Procedure:
Reference Standard Preparation: Accurately weigh and dissolve the reference standard in hexane to a concentration of 100 µg/mL.
Test Sample Preparation: Prepare the test sample in the same manner.
Injection: Inject 1 µL of the reference standard solution to establish the retention time (RT) and mass spectrum.
System Suitability: The peak for 1-Bromo-2,4,5-triisopropylbenzene should be symmetrical (tailing factor < 1.5).
Analysis: Inject 1 µL of the test sample solution.
Data Comparison:
The RT of the major peak in the test sample must match the RT of the reference standard (typically within ±0.2%).
The mass spectrum of the test sample peak must match the reference standard's mass spectrum, including the characteristic isotopic pattern for bromine.
Purity Calculation: Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.
Causality: NMR provides unequivocal structural information. Deuterated chloroform (CDCl₃) is a standard solvent for non-polar organic molecules. Tetramethylsilane (TMS) is the universal internal standard (0 ppm).
Procedure:
Sample Preparation: Dissolve ~10 mg of the reference standard in ~0.7 mL of CDCl₃ containing TMS. Repeat for the test sample.
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
Data Comparison:
Overlay the spectra of the test sample and the reference standard.
Confirm that the chemical shifts, splitting patterns (multiplicity), and relative integrations of all signals are identical.
Pay close attention to the aromatic region to confirm the substitution pattern.[11][12]
Trustworthiness: Building a Self-Validating System
The combination of these orthogonal techniques creates a self-validating system.
GC-MS confirms the molecular weight and chromatographic purity.
NMR confirms the precise atomic arrangement and structural integrity.
If the test sample matches the reference standard by both techniques, its identity is confirmed with a high degree of confidence. Any discrepancy in one technique (e.g., an extra peak in GC-MS) while the other matches (e.g., NMR looks clean) warrants further investigation into potential impurities that may co-elute or be NMR-silent.
Conclusion
The identification of 1-Bromo-2,4,5-triisopropylbenzene requires a rigorous, multi-technique approach anchored by a well-characterized reference standard. While certified reference materials are ideal, their absence necessitates the careful qualification of high-purity commercial materials. By employing orthogonal analytical techniques like GC-MS and NMR with robust, validated protocols, researchers can ensure the unambiguous identification and purity assessment of this critical synthetic intermediate, thereby upholding the scientific integrity of their research and development efforts.
References
Time in Harrison County, US. Google Search. Accessed February 21, 2026.
Moser, A. Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs, 2008.
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts, 2024.
A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Bromo-2,4,5-triisopropylbenzene
A Note on Isomer Specificity: This guide focuses on the safe handling of 1-Bromo-2,4,6-triisopropylbenzene (CAS No. 21524-34-5), the most common and well-documented isomer.
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Isomer Specificity: This guide focuses on the safe handling of 1-Bromo-2,4,6-triisopropylbenzene (CAS No. 21524-34-5), the most common and well-documented isomer. The procedural and safety principles outlined are directly applicable to other isomers, such as 1-Bromo-2,4,5-triisopropylbenzene, due to their structural similarities as brominated, sterically hindered aromatic compounds.
Introduction: Beyond the Product
1-Bromo-2,4,6-triisopropylbenzene is a versatile intermediate in synthetic organic chemistry, frequently employed in cross-coupling reactions for pharmaceutical and fine chemical development.[1][2] Its bulky triisopropylphenyl group provides unique steric properties valuable in creating complex molecular architectures. However, its chemical nature as a halogenated aromatic hydrocarbon necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of laboratory safety. Adherence to these protocols is paramount for protecting researchers from potential hazards and ensuring the integrity of experimental work.
Hazard Analysis: Understanding the "Why" Behind the "What"
The necessity for specific Personal Protective Equipment (PPE) is dictated by the compound's physicochemical properties and toxicological profile. While some safety data sheets do not classify this compound as hazardous under OSHA's 2024 standard, others highlight specific risks that demand caution.[3] A conservative approach, grounded in the precautionary principle, is always the most prudent path in a research environment.
Dermal and Ocular Hazard : As with many brominated organic compounds, 1-Bromo-2,4,6-triisopropylbenzene poses a risk of irritation upon contact with the skin and eyes.[1] Some related brominated aromatics are explicitly classified as causing skin and serious eye irritation.[4][5][6] The bulky isopropyl groups do not negate the reactivity of the brominated benzene ring. Direct contact can lead to localized inflammation, redness, and discomfort.
Respiratory Hazard : While it is a liquid with a relatively high boiling point (96-97 °C at 0.1 mmHg), vapors or aerosols can be generated, especially during heating, agitation, or transfer. Inhalation of these vapors may cause mild irritation to the respiratory tract.[1] Therefore, engineering controls are the primary defense, with respiratory protection as a crucial secondary measure.
Combustibility : The compound is classified as a combustible liquid with a flash point above 110 °C (>230 °F). While not highly flammable, it can ignite with a sufficient heat source, making the control of ignition sources a key logistical consideration.[5][7]
Chemical Reactivity : This compound can react with strong oxidizing agents, strong bases, and reducing agents.[1][3] These incompatibilities must be considered during storage and experimental design to prevent hazardous reactions.
Core Directive: A Multi-Layered Defense System
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal protective gear. The primary directive is to always minimize direct exposure.
Engineering Controls: The First Line of Defense
Before any personal equipment is donned, the work environment must be optimized for safety.
Chemical Fume Hood : All weighing, handling, and transfer of 1-Bromo-2,4,6-triisopropylbenzene should be performed inside a certified and operational chemical fume hood.[1][8] This is the most critical step in minimizing respiratory exposure.
Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][9]
Safety Infrastructure : An accessible and recently tested eyewash station and safety shower are mandatory in any area where this chemical is handled.[7][8]
Personal Protective Equipment (PPE): The Essential Barrier
The following table summarizes the essential PPE for handling 1-Bromo-2,4,6-triisopropylbenzene. The subsequent section provides the rationale for these selections.
PPE Category
Specification
Rationale & Causality
Eye & Face Protection
ANSI Z87.1-compliant safety goggles with side shields.[8][10] A face shield should be worn over goggles during splash-hazard procedures (e.g., large-volume transfers).[8][11]
Protects eyes from splashes and potential vapor exposure. The ANSI Z87.1 standard ensures impact and splash resistance. A face shield provides a broader barrier for the entire face.
Hand Protection
Chemical-resistant gloves (Nitrile, Viton®, or Butyl rubber).[8] Double-gloving is recommended for extended procedures.
Prevents skin contact and absorption. Nitrile gloves offer good initial protection for incidental contact, while Viton® or Butyl rubber provide superior resistance for prolonged handling of halogenated hydrocarbons. Gloves must be inspected for integrity before each use.[8][9]
Body Protection
A fully buttoned, long-sleeved laboratory coat.[8][12] Flame-resistant (FR) material is advisable if large quantities are used near ignition sources.
Protects skin and personal clothing from accidental spills and contamination.[8][9]
Footwear
Closed-toe shoes made of a non-porous material.[11][12]
Protects feet from spills and dropped objects.
Respiratory Protection
A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges.[7]
Required when engineering controls (fume hood) are not available or are insufficient to maintain exposure below acceptable limits. This is a secondary line of defense.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol integrates PPE use into the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Diagram: Safe Handling & Disposal Workflow
This diagram illustrates the critical decision points and required actions for safely managing 1-Bromo-2,4,6-triisopropylbenzene throughout its use.
Caption: Workflow for handling 1-Bromo-2,4,6-triisopropylbenzene.
Step 1: Preparation and Pre-Use Inspection
Verify Engineering Controls : Confirm that the chemical fume hood has a valid inspection sticker and is functioning correctly. Ensure the path to the safety shower and eyewash station is unobstructed.[8]
Assemble Materials : Gather all necessary equipment, reagents, and waste containers before retrieving the chemical. This minimizes time spent outside the designated handling area.
Don PPE : Before handling the primary container, put on your lab coat, safety goggles, and chemical-resistant gloves.[8] Inspect gloves for any signs of degradation or punctures.
Step 2: Chemical Handling and Experimentation
Transfer and Weighing : Conduct all manipulations of the chemical, especially weighing and transferring from the stock container, inside the fume hood to contain any vapors or potential spills.[1][8]
Maintain Awareness : Avoid contact with skin, eyes, and clothing.[3][9] Keep containers tightly closed when not in use.
Incompatible Materials : Ensure the compound is kept away from strong oxidizing agents, bases, and reducing agents to prevent hazardous reactions.[1][3]
Step 3: Post-Experiment Decontamination and Disposal
Waste Segregation : Dispose of waste materials in appropriately labeled, sealed containers. Separate halogenated waste streams as per your institution's guidelines.
Decontamination : Clean any contaminated surfaces and glassware according to standard laboratory procedures.
PPE Removal : Remove gloves using a technique that avoids skin contamination and dispose of them in the designated solid waste container.[9] Remove your lab coat and goggles.
Personal Hygiene : Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[4][9]
Emergency Response: Spills and Exposure
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][6] Seek medical attention if irritation develops or persists.
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.
Minor Spill (in fume hood) : Absorb the spill with an inert material (e.g., sand, vermiculite). Sweep up the material and place it in a sealed container for chemical waste disposal.[3][9]
Major Spill : Evacuate the area and alert your institution's environmental health and safety (EHS) department.
Conclusion: Fostering a Culture of Safety
The safe handling of 1-Bromo-2,4,6-triisopropylbenzene is not merely a matter of following rules but of understanding the principles behind them. By integrating a robust hazard analysis with a comprehensive plan covering engineering controls, personal protective equipment, and operational procedures, researchers can confidently utilize this valuable compound while ensuring their personal safety and the integrity of their work. This proactive, knowledge-based approach to safety is the bedrock of trustworthy and innovative science.
References
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]
Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Alfa Aesar. (2025, September 5). SAFETY DATA SHEET. Retrieved from [Link]
Environmental Health & Safety, University of Colorado Boulder. (n.d.). Chemical Safety PPE. Retrieved from [Link]
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]